Product packaging for GSK466317A(Cat. No.:CAS No. 864082-48-4)

GSK466317A

Cat. No.: B1672388
CAS No.: 864082-48-4
M. Wt: 448.8 g/mol
InChI Key: OYNBTBJATZVIGH-UHFFFAOYSA-N
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Description

GSK466317A is a GRK2 inhibitor. GRK2 has been directly implicated in the progression of heart failure. Selective inhibitors of individual subfamilies of G protein-coupled receptor kinases (GRKs) would serve as useful chemical probes as well as leads for therapeutic applications ranging from heart failure to Parkinson's disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClF3N4O2 B1672388 GSK466317A CAS No. 864082-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

864082-48-4

Molecular Formula

C21H16ClF3N4O2

Molecular Weight

448.8 g/mol

IUPAC Name

N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide

InChI

InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31)

InChI Key

OYNBTBJATZVIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK466317A;  GSK-466317A;  GSK 466317A.

Origin of Product

United States

Foundational & Exploratory

GSK466317A: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK466317A is a small molecule inhibitor primarily identified for its activity against Protein Kinase A (PKA) and with selectivity across the G protein-coupled receptor kinase (GRK) family. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. All data is presented in a structured format for clarity and comparative analysis.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of specific protein kinases. Its primary mode of action is the inhibition of PKA, a key enzyme in the cyclic AMP (cAMP) signaling pathway. Additionally, this compound exhibits inhibitory activity against members of the GRK family, which are crucial for the desensitization of G protein-coupled receptors (GPCRs).

Molecular Targets and In Vitro Potency

The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values, derived from in vitro phosphorylation assays, are summarized in the table below.

Target KinaseIC50 (µM)
PKA12.59
GRK11000
GRK231.62
GRK539.81

Data sourced from Homan KT, et al. (2015)[1].

The data indicates that while this compound is most potent against PKA, it also demonstrates activity in the micromolar range against GRK2 and GRK5, with significantly less potency against GRK1.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound has direct implications for cellular signaling pathways regulated by PKA and GRKs.

Inhibition of the PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone or neurotransmitter) to a GPCR, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate a multitude of downstream substrates, regulating diverse cellular processes. By inhibiting the catalytic activity of PKA, this compound can effectively block these downstream phosphorylation events.

PKA_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC 2. Activation ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA_inactive Inactive PKA (R2C2) ATP_cAMP->PKA_inactive 4. cAMP Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 5. Activation Substrate Downstream Substrates PKA_active->Substrate 6. Phosphorylation Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate This compound This compound This compound->PKA_active Inhibition

Figure 1: PKA Signaling Pathway and the inhibitory action of this compound.
Modulation of GRK-Mediated GPCR Desensitization

GRKs play a critical role in the homologous desensitization of GPCRs. Upon agonist binding and activation of a GPCR, GRKs are recruited to the receptor and phosphorylate its intracellular domains. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its G protein, leading to the termination of signaling and often receptor internalization. By inhibiting GRK2 and GRK5, this compound can interfere with this desensitization process, potentially prolonging GPCR signaling.

GRK_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist GPCR_active Active GPCR Agonist->GPCR_active 1. Activation GRK GRK2 / GRK5 GPCR_active->GRK 2. Recruitment & Activation GPCR_phospho Phosphorylated GPCR GPCR_active->GPCR_phospho GRK->GPCR_active 3. Phosphorylation Arrestin Arrestin GPCR_phospho->Arrestin 4. Arrestin Binding Desensitization Desensitization & Internalization Arrestin->Desensitization This compound This compound This compound->GRK Inhibition

Figure 2: GRK-mediated GPCR desensitization and its modulation by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity was primarily achieved through in vitro phosphorylation assays. The following is a detailed description of the likely methodology based on the primary literature[1].

In Vitro Kinase Inhibition Assay

This experimental workflow outlines the steps to determine the IC50 values of this compound against target kinases.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection of Phosphorylation cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Kinase (PKA, GRK1, GRK2, GRK5) - Substrate (e.g., tubulin) - ATP (with γ-32P-ATP) - this compound (serial dilutions) Incubation Incubate kinase, substrate, and This compound at various concentrations. Reagents->Incubation Initiation Initiate reaction by adding ATP. Incubation->Initiation Termination Terminate reaction (e.g., adding SDS-PAGE loading buffer). Initiation->Termination Separation Separate proteins by SDS-PAGE. Termination->Separation Visualization Visualize phosphorylated substrate (e.g., autoradiography). Separation->Visualization Quantification Quantify band intensity. Visualization->Quantification IC50_Calc Plot inhibition curve and calculate IC50 value. Quantification->IC50_Calc

Figure 3: Experimental workflow for determining kinase inhibition.

Detailed Methodological Steps:

  • Protein Expression and Purification: Recombinant human PKA, GRK1, GRK2, and GRK5 catalytic domains are expressed (e.g., in E. coli or insect cells) and purified to homogeneity using standard chromatographic techniques.

  • Kinase Reaction:

    • The kinase reactions are typically performed in a buffer containing a final volume with specified concentrations of the kinase, a suitable substrate (e.g., tubulin for GRKs), and MgCl2.

    • This compound is added to the reaction mixture at a range of concentrations.

    • The reaction is initiated by the addition of ATP, which includes a tracer amount of radiolabeled [γ-32P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection and Quantification:

    • The reaction is stopped by adding SDS-PAGE sample buffer.

    • The reaction products are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is dried, and the incorporation of 32P into the substrate is visualized by autoradiography.

    • The intensity of the radioactive bands is quantified using densitometry.

  • Data Analysis:

    • The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound is a valuable research tool for studying cellular signaling pathways. Its primary mechanism of action is the inhibition of PKA, with additional off-target effects on GRK2 and GRK5. This dual activity profile allows for the investigation of the roles of these kinases in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for further research into the biological effects of this compound and for the development of more potent and selective kinase inhibitors. The provided visualizations of the signaling pathways and experimental workflow offer a clear conceptual framework for understanding the compound's function and its experimental validation.

References

GSK466317A: A Technical Guide to its PKA Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of GSK466317A against Protein Kinase A (PKA). The document details its potency, selectivity, the relevant signaling pathway, and a representative experimental protocol for determining its inhibitory concentration.

Core Data Presentation: Inhibitory Profile of this compound

This compound has been identified as a micromolar inhibitor of PKA. Its inhibitory activity has been quantified, and it has also been profiled against other related kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (μM)
PKA12.59
GRK11000
GRK231.62
GRK539.81

Data sourced from Homan KT, et al. (2015).[1]

PKA Signaling Pathway

Protein Kinase A is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR). This activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR G_protein G Protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Protein Substrate PKA_active->Substrate phosphorylates Substrate_P Phosphorylated Protein PKA_active->Substrate_P Response Cellular Response Substrate_P->Response This compound This compound This compound->PKA_active inhibits

Caption: The PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols: PKA Kinase Inhibition Assay

The specific experimental protocol for determining the IC50 of this compound against PKA from the primary literature (Homan KT, et al., 2015) was not accessible. Therefore, a representative protocol for a luminescence-based PKA kinase assay, a common method for determining kinase inhibitor potency, is provided below. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 value of this compound for PKA by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • PKA enzyme (e.g., recombinant human PKA catalytic subunit)

  • PKA substrate (e.g., Kemptide)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer for control wells).

    • Add 2.5 µL of PKA enzyme solution to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing Kemptide and ATP at predetermined optimal concentrations) to each well.[2]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the kinase reaction and begin ADP detection by adding 5 µL of ADP-Glo™ Reagent to each well.[2]

    • Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.[2]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the development of a stable luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor (or no ATP) as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Inhibitor 1. Add Inhibitor/Vehicle to Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare PKA Enzyme Solution Add_Enzyme 2. Add PKA Enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Prepare Substrate/ATP Mixture Initiate_Reaction 4. Add Substrate/ATP (Start Reaction) Substrate_ATP_Prep->Initiate_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate 3. Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction 5. Incubate Initiate_Reaction->Incubate_Reaction Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo 7. Incubate Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection 8. Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection 9. Incubate Add_Kinase_Detection->Incubate_Detection Read_Luminescence 10. Read Luminescence Incubate_Detection->Read_Luminescence Normalize_Data Normalize Data Read_Luminescence->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: A representative workflow for determining the IC50 of a PKA inhibitor.

References

GSK466317A: A Technical Guide to GRK2 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, GSK466317A, with a core focus on its kinase selectivity profile. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to this compound

This compound is a small molecule inhibitor that has been identified as an inhibitor of Protein Kinase A (PKA) and has also been shown to inhibit members of the G protein-coupled receptor kinase (GRK) family.[1] Understanding the selectivity of such inhibitors is crucial for their development as therapeutic agents, as off-target effects can lead to undesirable side effects. This guide summarizes the known selectivity of this compound and provides insights into the experimental methods used to determine its inhibitory activity.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified against several kinases, primarily from the AGC kinase family. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Kinase TargetSubfamilyIC50 (µM)
PKAAGC12.59[1]
GRK1GRK1000[1]
GRK2 GRK 31.62 [1]
GRK5GRK39.81[1]

Note: Lower IC50 values indicate greater potency.

It has been noted that this compound is a relatively promiscuous inhibitor, affecting over 10 other AGC kinases by more than 50% at a concentration of 1 µM. The presence of a dihydropyridone ring and a trifluoromethyl group in its structure is thought to contribute to this reduced selectivity.

Signaling Pathway Context

GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its cognate G protein, thus terminating signaling, and initiating receptor internalization. Inhibition of GRK2 can, therefore, potentiate and prolong GPCR signaling.

GRK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding GPCR_A Activated GPCR-Agonist GPCR->GPCR_A G_Protein G Protein (αβγ) GPCR_A->G_Protein 2. Activation GRK2 GRK2 GPCR_A->GRK2 4. Recruitment G_Protein_A Activated Gα + Gβγ G_Protein->G_Protein_A Effector Effector Protein G_Protein_A->Effector 3. Signaling Second_Messenger Second Messengers Effector->Second_Messenger GPCR_P Phosphorylated GPCR GRK2->GPCR_P 5. Phosphorylation This compound This compound This compound->GRK2 Inhibition Arrestin Arrestin GPCR_P->Arrestin 6. Binding Endocytosis Receptor Endocytosis Arrestin->Endocytosis 7. Desensitization

GRK2-mediated GPCR desensitization pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust biochemical assays. Below are detailed methodologies representative of those used to characterize compounds like this compound.

Radiometric Kinase Assay for GRK2

This assay quantifies the activity of GRK2 by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Materials:

  • Recombinant human GRK2 enzyme

  • Substrate (e.g., Casein or a specific peptide like GRKtide)

  • Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate

  • [γ-³³P]-ATP

  • This compound (or other test compounds) dissolved in 100% DMSO

  • Stopping Reagent: 0.5% Phosphoric acid

  • Filter mats

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the GRK2 enzyme, substrate, and assay buffer.

  • Compound Addition: Add serial dilutions of this compound or control vehicle (DMSO) to the wells.

  • Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]-ATP.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).

  • Termination: Stop the reaction by adding the stopping reagent (phosphoric acid).

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP. A final wash with methanol is performed.

  • Detection: After drying the filter mats, measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Radiometric_Assay_Workflow node_start Start node_setup 1. Prepare Reaction Mix (GRK2, Substrate, Buffer) node_start->node_setup node_compound 2. Add this compound (Serial Dilutions) node_setup->node_compound node_initiate 3. Initiate Reaction (Add [γ-³³P]-ATP) node_compound->node_initiate node_incubate 4. Incubate (Room Temperature) node_initiate->node_incubate node_stop 5. Stop Reaction (Phosphoric Acid) node_incubate->node_stop node_spot 6. Spot on Filter Mat node_stop->node_spot node_wash 7. Wash Filter Mat node_spot->node_wash node_detect 8. Scintillation Counting node_wash->node_detect node_analyze 9. Calculate IC50 node_detect->node_analyze node_end End node_analyze->node_end

Workflow for a typical radiometric kinase assay.
KinomeScan™ Selectivity Profiling

To obtain a broader understanding of an inhibitor's selectivity, high-throughput screening against a large panel of kinases is employed. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified.

Methodology Outline:

  • Kinase Library: A large panel of human kinases, each tagged with DNA, is utilized.

  • Competition: The DNA-tagged kinases are incubated with the test compound (this compound) and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

  • Data Interpretation: The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the inhibitor. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd) and to generate a comprehensive selectivity profile.

Conclusion

This compound is an inhibitor of GRK2, albeit with activity against other kinases, including PKA and other members of the GRK family. Its promiscuous nature highlights the challenges in developing highly selective kinase inhibitors. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and other GRK2 inhibitors. A comprehensive kinome-wide selectivity screen would be invaluable for a more complete understanding of its off-target profile and for guiding future drug development efforts.

References

GSK466317A: A Technical Guide to its Role in G protein-coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK466317A is a small molecule inhibitor primarily characterized by its activity against Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs).[1][2] As key regulators of G protein-coupled receptor (GPCR) signaling, the inhibition of these kinases by this compound presents a valuable tool for dissecting the intricate mechanisms of GPCR desensitization and downstream signaling cascades. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the experimental protocols for its characterization, and its potential applications in studying GPCR signaling.

Core Concepts in GPCR Signaling and Regulation

G protein-coupled receptors constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prominent drug targets. GPCR signaling is initiated by the binding of an extracellular ligand, which induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. Activated G proteins, in turn, modulate the activity of various effector enzymes and ion channels, resulting in a cellular response.

The termination of GPCR signaling is a tightly regulated process known as desensitization. A critical step in this process is the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the GPCR sterically hinders further G protein coupling, effectively dampening the signal, and can also initiate G protein-independent signaling pathways and promote receptor internalization.

Protein Kinase A (PKA), a cAMP-dependent protein kinase, also plays a role in GPCR signaling. In some cases, PKA can phosphorylate GPCRs, leading to heterologous desensitization, where the activation of one GPCR can lead to the desensitization of another. PKA is also a key downstream effector of Gs-coupled GPCRs, which activate adenylyl cyclase to produce cAMP.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against PKA and a panel of GRKs has been quantitatively determined, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data is crucial for designing experiments and interpreting results when using this compound as a chemical probe.

Target KinaseIC50 (μM)
PKA12.59
GRK11000
GRK231.62
GRK539.81

Data sourced from Homan KT, et al. ACS Chem Biol. 2015.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of this compound in GPCR signaling research.

In Vitro Kinase Inhibition Assay (for IC50 determination)

This protocol is adapted from the methods described in Homan KT, et al. ACS Chem Biol. 2015.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (PKA or GRKs).

Materials:

  • Purified recombinant human kinase (PKA, GRK1, GRK2, or GRK5)

  • Kinase-specific peptide substrate

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and the diluted this compound or DMSO (for control).

  • Initiate the kinase reaction by adding γ-³²P-ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase activity for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based cAMP Assay

Objective: To assess the effect of this compound on the downstream signaling of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the GPCR of interest

  • GPCR agonist

  • This compound

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

  • Cell culture medium and reagents

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for a specified period.

  • Add a PDE inhibitor to all wells.

  • Stimulate the cells with a known concentration of the GPCR agonist.

  • After the desired incubation time, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on agonist-induced cAMP production.

β-Arrestin Recruitment Assay

Objective: To determine if this compound, by inhibiting GRKs, can modulate the recruitment of β-arrestin to an activated GPCR.

Materials:

  • Cells co-expressing the GPCR of interest fused to a reporter tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary reporter tag.

  • GPCR agonist

  • This compound

  • Assay-specific substrate/reagents (e.g., coelenterazine for NanoBiT/BRET assays)

  • Luminometer or plate reader capable of detecting the reporter signal.

Procedure:

  • Seed the cells in a white, opaque 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle.

  • Add the GPCR agonist to stimulate the receptor.

  • Immediately or after a short incubation, measure the reporter signal (e.g., luminescence) which is generated upon the proximity of the GPCR and β-arrestin.

  • Analyze the dose-response curve of the agonist in the presence and absence of this compound to assess the impact on β-arrestin recruitment.

Visualizing Signaling Pathways and Workflows

To better understand the role of this compound in GPCR signaling, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.

GPCR_Signaling_and_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding & Activation G_protein G Protein (αβγ) GPCR->G_protein 2. G Protein Activation GRK GRK GPCR->GRK 7. Phosphorylation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase 3. Effector Modulation (Gs) cAMP cAMP Adenylyl_Cyclase->cAMP 4. Second Messenger Production ATP ATP ATP PKA PKA cAMP->PKA 5. PKA Activation Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors 6. Cellular Response beta_Arrestin β-Arrestin GRK->beta_Arrestin 8. β-Arrestin Recruitment Desensitization Desensitization & Internalization beta_Arrestin->Desensitization 9. Signal Termination This compound This compound This compound->PKA This compound->GRK

Figure 1. GPCR signaling cascade and points of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assays Purified_Kinase Purified Kinase (PKA/GRK) Incubate_Kinase Incubate with This compound Purified_Kinase->Incubate_Kinase Substrate Peptide Substrate Substrate->Incubate_Kinase ATP_radiolabeled γ-³²P-ATP ATP_radiolabeled->Incubate_Kinase Measure_Activity Measure Kinase Activity Incubate_Kinase->Measure_Activity IC50 Determine IC50 Measure_Activity->IC50 Cells_GPCR Cells expressing GPCR Pretreat_GSK Pre-treat with This compound Cells_GPCR->Pretreat_GSK Stimulate_Agonist Stimulate with Agonist Pretreat_GSK->Stimulate_Agonist Measure_cAMP Measure cAMP (cAMP Assay) Stimulate_Agonist->Measure_cAMP Measure_Arrestin Measure β-Arrestin Recruitment Stimulate_Agonist->Measure_Arrestin Analyze_Data Analyze Downstream Signaling Measure_cAMP->Analyze_Data Measure_Arrestin->Analyze_Data

Figure 2. General experimental workflow for characterizing this compound.

Logical_Relationship cluster_targets Direct Targets cluster_effects Functional Consequences in GPCR Signaling This compound This compound PKA PKA This compound->PKA inhibits GRK GRKs (esp. GRK2 & 5) This compound->GRK inhibits Reduced_PKA_Signaling Reduced PKA-mediated phosphorylation & signaling PKA->Reduced_PKA_Signaling Inhibited_Desensitization Inhibition of GPCR desensitization GRK->Inhibited_Desensitization Altered_Arrestin Altered β-arrestin recruitment Inhibited_Desensitization->Altered_Arrestin Potentiated_Signaling Potentiation of G protein signaling (prolonged) Inhibited_Desensitization->Potentiated_Signaling

Figure 3. Logical relationship of this compound's targets and effects.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of GPCR signaling. Its inhibitory activity against both PKA and key GRKs allows for the targeted disruption of GPCR desensitization and downstream cAMP-mediated pathways. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of GPCR biology and to explore its potential in modulating GPCR-mediated cellular responses. Further research is warranted to explore the full spectrum of its effects on various GPCR subtypes and in different cellular contexts.

References

The Potential Role of GSK466317A in Heart Failure Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. GSK466317A, a potent inhibitor of Protein Kinase A (PKA), G protein-coupled receptor kinase 2 (GRK2), and G protein-coupled receptor kinase 5 (GRK5), presents a compelling, albeit currently theoretical, pharmacological tool for heart failure research. This technical guide synthesizes the established roles of its molecular targets in cardiac pathophysiology to delineate the potential therapeutic rationale for this compound. By modulating key signaling pathways implicated in the progression of heart failure, this compound offers a unique opportunity to investigate the simultaneous inhibition of enzymes with both detrimental and complex roles in cardiac function. This document provides an in-depth analysis of the signaling pathways involved, quantitative data on this compound's inhibitory activity, and hypothetical experimental frameworks for its investigation in heart failure models.

Introduction to this compound

This compound is a chemical probe that has been characterized as a multi-kinase inhibitor. Its primary known targets are crucial regulators of cardiac signaling: Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK5. The compound exhibits distinct potencies for these enzymes, which are central to the β-adrenergic receptor (β-AR) signaling cascade—a pathway profoundly dysregulated in heart failure.

Quantitative Inhibitory Activity

The inhibitory concentrations (IC50) of this compound against its key cardiac targets have been determined, providing a basis for its potential pharmacological effects.

Target EnzymeIC50 (µM)Reference
Protein Kinase A (PKA)12.59[1]
GRK11000[1]
GRK231.62[1]
GRK539.81[1]

The Central Role of PKA in Cardiac Physiology and Heart Failure

Protein Kinase A is a pivotal enzyme in the β-adrenergic signaling pathway, which governs cardiac contractility and heart rate.[2] Upon β-agonist stimulation, PKA is activated and phosphorylates a suite of downstream targets to enhance cardiac function. However, chronic PKA activation, a hallmark of heart failure, leads to detrimental effects, including pathological cardiac hypertrophy and apoptosis. Conversely, the precise role of PKA inhibition is complex, with some studies suggesting protective effects by mitigating the consequences of excessive sympathetic stimulation.

PKA Signaling Pathway in Cardiomyocytes

The canonical PKA signaling cascade in cardiomyocytes is initiated by the binding of catecholamines to β-adrenergic receptors, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates key proteins involved in excitation-contraction coupling.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Catecholamines Catecholamines bAR β-Adrenergic Receptor Catecholamines->bAR binds G_protein Gs Protein bAR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates Targets Downstream Targets (e.g., L-type Ca2+ channels, Phospholamban, Troponin I) PKA->Targets phosphorylates Response Increased Contractility and Heart Rate Targets->Response

PKA Signaling Pathway in Cardiomyocytes.

The Pathophysiological Role of GRK2 and GRK5 in Heart Failure

GRK2 and GRK5 are serine/threonine kinases that play a critical role in the desensitization of G protein-coupled receptors, including β-ARs. In heart failure, both GRK2 and GRK5 are significantly upregulated in the myocardium. This upregulation leads to enhanced β-AR desensitization and downregulation, contributing to the hallmark decline in cardiac function seen in heart failure. Therefore, the inhibition of GRK2 and GRK5 is considered a promising therapeutic strategy to restore β-AR sensitivity and improve cardiac performance.

GRK-Mediated β-Adrenergic Receptor Desensitization

The process of β-AR desensitization is initiated by the phosphorylation of the agonist-occupied receptor by GRKs. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein activation and facilitates receptor internalization.

GRK_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular bAR_active Agonist-Bound β-Adrenergic Receptor bAR_phos Phosphorylated β-Adrenergic Receptor bAR_active->bAR_phos phosphorylates beta_arrestin β-Arrestin bAR_phos->beta_arrestin recruits GRK GRK2 / GRK5 Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization

GRK-Mediated β-AR Desensitization.

Hypothetical Role and Therapeutic Potential of this compound in Heart Failure

Given its inhibitory profile, this compound could theoretically exert a dual effect on the failing heart. By inhibiting GRK2 and GRK5, it may prevent β-AR desensitization, thereby restoring the inotropic response to catecholamines. Simultaneously, its inhibition of PKA could protect cardiomyocytes from the deleterious effects of chronic β-adrenergic overstimulation. This dual action presents a novel therapeutic concept for heart failure, where simply blocking or stimulating the β-AR pathway has shown limitations.

Proposed Experimental Workflow for Preclinical Evaluation

A rigorous preclinical evaluation would be necessary to validate the therapeutic potential of this compound in heart failure. The following workflow outlines a potential experimental approach.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cardiomyocytes Isolated Adult Cardiomyocytes biochemical Biochemical Assays (Kinase Activity, Western Blot) cardiomyocytes->biochemical functional Functional Assays (Calcium Transients, Contractility) cardiomyocytes->functional hf_model Animal Model of Heart Failure (e.g., Myocardial Infarction, Pressure Overload) treatment This compound Treatment hf_model->treatment echo Echocardiography (Cardiac Function) treatment->echo histology Histological Analysis (Fibrosis, Hypertrophy) treatment->histology molecular Molecular Analysis (Gene & Protein Expression) treatment->molecular

Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To confirm the inhibitory potency of this compound against recombinant human PKA, GRK2, and GRK5.

Methodology:

  • Utilize a radiometric filter-binding assay using purified, recombinant enzymes.

  • Prepare a reaction mixture containing the respective kinase, a specific peptide substrate, and [γ-³²P]ATP in a suitable kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Assessment of Cardiac Function in an Animal Model of Heart Failure

Objective: To evaluate the in vivo efficacy of this compound in improving cardiac function in a post-myocardial infarction (MI) mouse model.

Methodology:

  • Induce MI in adult male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Confirm the development of heart failure via echocardiography 2 weeks post-MI.

  • Randomly assign mice to receive either vehicle or this compound (at a predetermined dose) daily via oral gavage or osmotic minipump for a specified duration (e.g., 4 weeks).

  • Perform serial echocardiography at baseline and at the end of the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • At the end of the study, euthanize the animals and harvest the hearts for histological and molecular analyses.

Conclusion and Future Directions

While no direct evidence currently links this compound to heart failure treatment, its unique inhibitory profile against key enzymes in cardiac signaling pathways makes it a valuable tool for research. The simultaneous inhibition of PKA, GRK2, and GRK5 offers a novel approach to modulating the dysregulated β-adrenergic signaling in heart failure. Further preclinical studies are warranted to elucidate the precise effects of this compound in relevant models of heart failure and to determine its potential as a lead compound for the development of new cardiac therapeutics. Future research should also focus on the selectivity of this compound and its off-target effects to fully understand its pharmacological profile.

References

GSK466317A as a chemical probe for GRK2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to GSK466317A as a Chemical Probe for GRK2

Introduction

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By phosphorylating agonist-bound GPCRs, GRK2 initiates a process called desensitization, which leads to the recruitment of β-arrestins, uncoupling from G proteins, and subsequent receptor internalization.[1][3] Given that elevated GRK2 levels are associated with pathologies like heart failure, it has emerged as a significant therapeutic target.[4]

Biochemical and Biophysical Characterization

The initial characterization of any chemical probe involves determining its potency and selectivity against the intended target and related proteins through biochemical assays.

Potency and Selectivity Profile

This compound has been profiled against several kinases from the AGC kinase family, including GRKs and Protein Kinase A (PKA). The compound's inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

Table 1: Quantitative Inhibitory Activity of this compound

Target KinaseIC50 (µM)Reference
GRK11000
GRK2 31.62
GRK539.81
PKA12.59

Analysis: The data reveals that this compound inhibits GRK2 with a micromolar IC50 value. However, it demonstrates approximately 2.5-fold greater potency against PKA, another member of the AGC kinase family. Its activity against GRK1 is significantly weaker. This lack of selectivity, particularly against PKA, is a critical limitation for its use as a specific chemical probe for GRK2. Any cellular effects observed with this compound could be attributable to the inhibition of PKA, GRK2, or GRK5.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. The following sections describe standard protocols used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase.

  • Objective: To determine the IC50 value of this compound against GRK2.

  • Principle: The assay measures the phosphorylation of a substrate (e.g., tubulin) by the kinase in the presence of ATP. The amount of phosphorylation is quantified, often using radioactive 32P-ATP or fluorescence-based methods.

  • Materials:

    • Purified, recombinant GRK2 enzyme.

    • Substrate: Tubulin.

    • ATP (at a concentration near its Km for the kinase, e.g., 5 µM, to ensure competitive binding can be detected).

    • This compound serially diluted in DMSO.

    • Assay Buffer (containing MgCl2, DTT, and a buffering agent like HEPES).

    • Detection reagents (e.g., P81 phosphocellulose paper and a scintillation counter for radiolabeling, or a phosphospecific antibody for ELISA).

  • Procedure:

    • Prepare a reaction mixture containing GRK2 enzyme, tubulin substrate, and assay buffer in the wells of a microplate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 15-20 minutes to allow compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • Quantify the amount of substrate phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare serial dilutions of this compound r1 Add this compound to reaction mix (Pre-incubate) p1->r1 p2 Prepare reaction mix: GRK2 + Substrate (Tubulin) p2->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate at 30°C r2->r3 r4 Terminate reaction r3->r4 a1 Quantify substrate phosphorylation r4->a1 a2 Plot dose-response curve a1->a2 a3 Calculate IC50 Value a2->a3

Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Target Engagement Assay (NanoBRET)

To confirm that a compound binds to its target in a physiological context, a cellular target engagement assay is essential. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method.

  • Objective: To quantitatively measure the binding of this compound to GRK2 in living cells.

  • Principle: The assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NLuc)-tagged GRK2 fusion protein. When the tracer is bound to GRK2-NLuc, its close proximity allows for energy transfer from the luciferase substrate to the tracer, generating a BRET signal. A competing compound like this compound will displace the tracer, leading to a loss of signal.

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Expression vector for GRK2 fused to NanoLuc® luciferase (GRK2-NLuc).

    • Transfection reagent.

    • NanoBRET® fluorescent tracer specific for the kinase family.

    • NanoGlo® Substrate.

    • This compound serially diluted in DMSO.

  • Procedure:

    • Transfect HEK293 cells with the GRK2-NLuc expression vector.

    • After 24 hours, harvest and resuspend the cells.

    • Dispense cells into a white 96- or 384-well plate.

    • Treat cells with the fluorescent tracer and varying concentrations of this compound (or DMSO control).

    • Add the NanoGlo® substrate to initiate the luminescent reaction.

    • Measure the luminescence at two wavelengths (one for the donor NLuc, one for the acceptor tracer) using a plate reader equipped with appropriate filters.

    • Calculate the BRET ratio and plot the values against the compound concentration to determine the cellular IC50.

G cluster_prep Cell Preparation cluster_assay Assay cluster_readout Readout & Analysis c1 Transfect cells with GRK2-NanoLuc vector c2 Culture for 24h c1->c2 c3 Plate transfected cells c2->c3 a1 Treat cells with Tracer & this compound c3->a1 a2 Add NanoGlo Substrate a1->a2 r1 Measure Donor & Acceptor Wavelengths a2->r1 r2 Calculate BRET Ratio r1->r2 r3 Determine Cellular IC50 r2->r3

Workflow for a NanoBRET Cellular Target Engagement Assay.

GRK2 Signaling Pathway Context

Understanding the pathway in which the target operates is crucial for designing functional cell-based assays and interpreting results. The canonical role of GRK2 is in GPCR desensitization.

Canonical GPCR Desensitization Pathway
  • GPCR Activation: An agonist binds to and activates a GPCR, causing a conformational change.

  • G Protein Coupling: The activated receptor binds to a heterotrimeric G protein, promoting the exchange of GDP for GTP on the Gα subunit and initiating downstream signaling.

  • GRK2 Recruitment & Activation: The activated GPCR conformation is recognized by GRK2, which is recruited to the plasma membrane.

  • Receptor Phosphorylation: GRK2 phosphorylates serine and threonine residues on the intracellular loops and/or C-terminal tail of the activated GPCR.

  • β-Arrestin Recruitment: Phosphorylated GPCRs serve as a high-affinity binding site for β-arrestins.

  • Desensitization & Internalization: The binding of β-arrestin sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.

In this pathway, a potent and selective GRK2 inhibitor would be expected to block step 4, thereby preventing receptor phosphorylation and subsequent desensitization, leading to prolonged G protein signaling.

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm GPCR GPCR GPCR_act Activated GPCR GPCR->GPCR_act G_Prot G Protein (GDP) G_Prot_act G Protein (GTP) G_Prot->G_Prot_act GPCR_act->G_Prot 2. Coupling GPCR_P Phosphorylated GPCR GPCR_act->GPCR_P 4. Phosphorylation Signaling Downstream Signaling G_Prot_act->Signaling Arrestin β-Arrestin GPCR_P->Arrestin 5. Recruitment Internalization Internalization Arrestin->Internalization 6. Desensitization GRK2 GRK2 GRK2->GPCR_act 3. Recruitment GRK2->GPCR_P Agonist Agonist Agonist->GPCR 1. Activation Inhibitor This compound Inhibitor->GRK2 Inhibition

Canonical GPCR desensitization pathway mediated by GRK2.

Conclusion and Recommendations

This compound is a micromolar inhibitor of GRK2 that also inhibits GRK5 and, more potently, PKA. While it can serve as a tool compound to study the broader consequences of AGC kinase inhibition, its utility as a specific chemical probe for GRK2 is severely limited by its lack of selectivity.

Recommendations for Researchers:

  • Use with Caution: When using this compound in cellular or in vivo experiments, its off-target effects on PKA must be considered. Results should be interpreted with caution.

  • Essential Controls: Experiments should include counter-screening with more selective PKA inhibitors to delineate PKA- versus GRK2-mediated effects. Furthermore, using a structurally distinct GRK2 inhibitor (if available) can help confirm that the observed phenotype is due to GRK2 inhibition.

  • Probe Status: Based on publicly available data, this compound does not meet the criteria of a high-quality chemical probe for GRK2. Researchers seeking to specifically interrogate GRK2 biology should consider more selective compounds, such as GSK180736A, which is reported to be ≥400-fold selective for GRK2 over GRK1 and GRK5, or other highly selective inhibitors like CCG258747.

References

GSK466317A: An In-depth Technical Guide on its Effects on PKA Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK466317A, a known inhibitor of Protein Kinase A (PKA). The document details its inhibitory activity, off-target effects, and the broader implications for the PKA signaling pathway. Included are quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating PKA signaling and the therapeutic potential of its inhibitors.

Introduction to PKA Signaling

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The activation of PKA is primarily dependent on the intracellular levels of cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory subunits and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation of the active catalytic subunits. These catalytic subunits then proceed to phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.

This compound: A PKA Inhibitor

This compound has been identified as an inhibitor of PKA. Understanding its potency and selectivity is critical for its use as a chemical probe in research and for any potential therapeutic development.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory activity of this compound has been quantified against PKA and a panel of other kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (µM)Reference
PKA12.59[1]
GRK11000[1]
GRK231.62[1]
GRK539.81[1]

Table 1: Inhibitory potency of this compound against PKA and off-target G protein-coupled receptor kinases (GRKs).

Effects on PKA Signaling Pathways

As an inhibitor of PKA's catalytic activity, this compound is expected to antagonize the downstream effects of PKA activation. This includes the prevention of phosphorylation of various PKA substrates.

Mechanism of Action

This compound exerts its effect by binding to the catalytic subunit of PKA, thereby preventing the transfer of a phosphate group from ATP to its protein substrates. This inhibition effectively dampens the entire downstream signaling cascade that is dependent on PKA activity.

Expected Effects on Downstream Substrates

A well-established downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB). PKA-mediated phosphorylation of CREB at Serine 133 is a critical step for its activation and subsequent regulation of gene expression.[2] Therefore, in a cellular context, treatment with this compound is anticipated to decrease the levels of phosphorylated CREB (pCREB) in response to stimuli that would normally elevate intracellular cAMP and activate PKA.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormone/Neurotransmitter GPCR GPCR Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_Protein->AC ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates PKA Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates This compound This compound This compound->PKA_active Inhibits Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Dilution Prepare Serial Dilution of this compound Mix Mix PKA, Substrate, and this compound in Plate Dilution->Mix Initiate Initiate with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Quantify Quantify Phosphorylation Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

References

The Polypharmacology of GSK466317A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK466317A is a small molecule inhibitor demonstrating a distinct polypharmacological profile, primarily targeting Protein Kinase A (PKA) and members of the G protein-coupled receptor kinase (GRK) family. This technical guide provides a comprehensive overview of the known pharmacological data for this compound, including its inhibitory activities and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers investigating kinase signaling and those involved in the development of kinase inhibitors.

Introduction

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is a critical consideration in modern drug discovery and development. Understanding the full spectrum of a compound's biological activity is essential for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. This compound has emerged as an interesting chemical probe due to its activity against kinases in the AGC protein kinase group, specifically PKA and select GRKs. This guide synthesizes the available quantitative data and experimental context for this compound.

In Vitro Inhibitory Profile of this compound

This compound has been characterized as an inhibitor of Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs). The primary quantitative data available for its inhibitory activity is summarized in the table below. All cited data originates from the seminal study by Homan et al. (2015) published in ACS Chemical Biology.[1][2][3][4][5]

Target KinaseIC50 (μM)
Protein Kinase A (PKA)12.59
G protein-coupled receptor kinase 1 (GRK1)1000
G protein-coupled receptor kinase 2 (GRK2)31.62
G protein-coupled receptor kinase 5 (GRK5)39.81

Table 1: Summary of IC50 values for this compound against known target kinases.

Note: A broad kinase selectivity profile for this compound against a larger panel of kinases is not publicly available at the time of this writing. The known activity is limited to the kinases listed above.

Potential Signaling Pathway Modulation

Based on its known targets, this compound can be inferred to modulate signaling pathways regulated by PKA and GRKs.

PKA Signaling Pathway

PKA is a key effector of the second messenger cyclic AMP (cAMP). Inhibition of PKA by this compound would be expected to antagonize cAMP-mediated signaling events.

PKA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Downstream Downstream Substrates PKA->Downstream This compound This compound This compound->PKA Response Cellular Response Downstream->Response GRK_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist GPCR_active Active GPCR Agonist->GPCR_active G_protein G Protein Signaling GPCR_active->G_protein GRK GRK2 / GRK5 GPCR_active->GRK GPCR_phos Phosphorylated GPCR GRK->GPCR_phos Phosphorylation This compound This compound This compound->GRK Arrestin β-Arrestin GPCR_phos->Arrestin Internalization Receptor Internalization Arrestin->Internalization Kinase_Assay_Workflow Compound_Prep Compound Dilution (this compound) Incubation Incubation Compound_Prep->Incubation Reaction_Mix Reaction Mixture (Kinase, Substrate, ATP) Reaction_Mix->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

References

The LRRK2 Kinase Inhibitor PF-06447475: A Technical Overview of its Application in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2][3] A key focus of current therapeutic research is the targeting of leucine-rich repeat kinase 2 (LRRK2), a protein genetically linked to both familial and sporadic forms of the disease.[4][5] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the potent and selective LRRK2 kinase inhibitor, PF-06447475, and its utility in preclinical models of Parkinson's disease.

Mechanism of Action

PF-06447475 is a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. Its primary mechanism of action is the direct inhibition of LRRK2 kinase activity. This inhibition has been shown to have neuroprotective effects in various Parkinson's disease models. The downstream effects of LRRK2 inhibition by PF-06447475 include the attenuation of neuroinflammation and the abatement of α-synuclein-induced neurodegeneration. Studies have demonstrated that PF-06447475 can rescue neuronal cells from oxidative stress-induced apoptosis by blocking the pro-apoptotic signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-06447475 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-06447475
Assay TypeTargetCell Line/SystemIC50Reference
Cell-free Kinase AssayLRRK2Recombinant full-length, GST-tagged LRRK23 nM
Cell-free Kinase AssayG2019S LRRK2Recombinant11 nM
Whole Cell AssayEndogenous LRRK2Raw264.7 (macrophage cell line)<10 nM
Whole Cell AssayLRRK2-25 nM
Table 2: In Vivo Efficacy of PF-06447475
Animal ModelTreatment Dose & RegimenMeasured EffectResultReference
G2019S BAC-transgenic mice100 mg/kg, p.o.Inhibition of pS935 LRRK2 phosphorylationIC50 = 103 nM
G2019S BAC-transgenic mice100 mg/kg, p.o.Inhibition of pS1292 LRRK2 phosphorylationIC50 = 21 nM
G2019S-LRRK2 rats30 mg/kg, p.o.Attenuation of α-synuclein-induced dopaminergic neurodegenerationSignificant neuroprotection
Wild-type Sprague-Dawley rats3 & 30 mg/kg, p.o. b.i.d. for 14 daysReduction in the ratio of Ser(P)-935 LRRK2 to total LRRK2 in brain tissueSignificant reduction

Key Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06447475 against LRRK2 kinase activity.

  • Methodology:

    • Recombinant full-length, GST-tagged LRRK2 protein is used.

    • LRRKtide, a surrogate kinase substrate, is employed in a Förster Resonance Energy Transfer (FRET) assay.

    • The assay is conducted in the presence of 1 mM ATP.

    • Various concentrations of PF-06447475 are incubated with the kinase and substrate.

    • The FRET signal is measured to determine the level of substrate phosphorylation.

    • IC50 values are calculated from the dose-response curve.

Cellular LRRK2 Inhibition in Raw264.7 Macrophages
  • Objective: To assess the potency of PF-06447475 in inhibiting endogenous LRRK2 activity in a cellular context.

  • Methodology:

    • The mouse macrophage cell line Raw264.7 is treated with varying concentrations of PF-06447475 for 24 hours.

    • Following treatment, cell lysates are prepared.

    • Western blot analysis is performed to detect the levels of phosphorylated LRRK2 at Ser935 (pS935-LRRK2) and total LRRK2.

    • The ratio of pS935-LRRK2 to total LRRK2 is quantified to determine the extent of inhibition.

α-Synuclein-Induced Neurodegeneration Model in Rats
  • Objective: To evaluate the neuroprotective effects of PF-06447475 in an in vivo model of Parkinson's disease.

  • Methodology:

    • 10- to 12-week-old male G2019S-LRRK2 BAC transgenic rats and non-transgenic wild-type rats are used.

    • A unilateral injection of adeno-associated viral vectors (rAAV2) expressing human α-synuclein is made into the substantia nigra pars compacta (SNpc).

    • Animals are treated with PF-06447475 (30 mg/kg) or a control compound administered by oral gavage, twice daily (b.i.d.), for 4 weeks post-viral transduction.

    • At the end of the treatment period, brain tissue is collected.

    • Unbiased stereological analysis of tyrosine hydroxylase (TH)-positive neurons in the SNpc is performed to quantify dopaminergic neuron survival.

    • Immunohistochemistry is used to assess neuroinflammation by measuring markers such as microgliosis and CD68-positive cells.

Visualizations

Signaling Pathway of LRRK2-Mediated Neurodegeneration and its Inhibition by PF-06447475

G cluster_0 Pathogenic Stimuli cluster_1 Cellular Dysfunction cluster_2 Neurodegenerative Outcome cluster_3 Therapeutic Intervention G2019S_mutation G2019S LRRK2 Mutation LRRK2_hyperactivity Increased LRRK2 Kinase Activity G2019S_mutation->LRRK2_hyperactivity alpha_syn_overexpression α-Synuclein Overexpression alpha_syn_overexpression->LRRK2_hyperactivity neuroinflammation Neuroinflammation (Microgliosis) LRRK2_hyperactivity->neuroinflammation oxidative_stress Oxidative Stress LRRK2_hyperactivity->oxidative_stress dopaminergic_loss Dopaminergic Neuron Loss neuroinflammation->dopaminergic_loss oxidative_stress->dopaminergic_loss PF06447475 PF-06447475 PF06447475->LRRK2_hyperactivity Inhibits G start Start: Select Animal Models (G2019S-LRRK2 & WT Rats) viral_injection Unilateral Intranigral Injection: rAAV2-α-synuclein start->viral_injection treatment Treatment Initiation (4 weeks): PF-06447475 (30 mg/kg, p.o., b.i.d.) or Vehicle Control viral_injection->treatment endpoint Endpoint: Tissue Collection and Analysis treatment->endpoint analysis Analysis: - Stereology of TH+ Neurons - Immunohistochemistry for  Neuroinflammation Markers endpoint->analysis outcome Outcome: Quantify Neuroprotection and Reduction in Neuroinflammation analysis->outcome

References

Methodological & Application

Application Notes and Protocols: GSK466317A In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of GSK466317A, a known inhibitor of Protein Kinase A (PKA). Additionally, it includes data on its inhibitory profile against other kinases and illustrative diagrams to clarify the experimental workflow and the relevant signaling pathway.

Introduction

This compound has been identified as an inhibitor of PKA, a key enzyme in various cellular signaling pathways. It also exhibits inhibitory activity against several G protein-coupled receptor kinases (GRKs).[1] Understanding the potency and selectivity of this compound is crucial for its application as a research tool and for potential therapeutic development. The following protocols and data are intended to guide researchers in setting up and performing in vitro kinase assays to evaluate this compound or similar compounds.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PKA and selected GRKs.

Kinase TargetIC50 (µM)
PKA12.59
GRK11000
GRK231.62
GRK539.81

Data sourced from MedchemExpress.[1]

Signaling Pathway

The diagram below illustrates a simplified PKA signaling pathway, which is initiated by the activation of G protein-coupled receptors (GPCRs) and leads to the phosphorylation of downstream target proteins. This compound acts by directly inhibiting the catalytic activity of PKA.

PKA_Signaling_Pathway GPCR GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand Ligand Ligand->GPCR G_Protein->AC ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive 3. Binding PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active 4. Activation Substrate Substrate Protein PKA_active->Substrate 5. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate This compound This compound This compound->PKA_active Inhibition

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Assay

This protocol is designed for a 96-well or 384-well plate format and is based on a generic luminescence-based ADP detection assay, which is a common and robust method for measuring kinase activity.

Materials and Reagents
  • Recombinant human PKA enzyme

  • PKA substrate (e.g., a specific peptide like LRRASLG, "Kemptide")

  • This compound compound

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection reagent)

  • DMSO

  • 96-well or 384-well white, flat-bottom plates

  • Multichannel pipettor

  • Plate reader capable of measuring luminescence

Experimental Workflow

The following diagram outlines the major steps in the in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A1 Prepare this compound Dilution Series in DMSO B1 Add this compound or DMSO (Control) to Wells A1->B1 A2 Prepare Kinase, Substrate, and ATP Solutions B2 Add PKA Enzyme to Wells A2->B2 C1 Add ATP/Substrate Mix to Initiate Reaction A2->C1 B3 Incubate for Pre-binding B2->B3 B3->C1 C2 Incubate at 30°C C1->C2 D1 Add ADP-Glo™ Reagent to Stop Reaction C2->D1 D2 Incubate at RT D1->D2 D3 Add Kinase Detection Reagent D2->D3 D4 Incubate at RT D3->D4 D5 Measure Luminescence D4->D5

Caption: Experimental workflow for the this compound in vitro kinase assay.

Detailed Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in a 96-well plate. For a 10-point dose-response curve, a 3-fold dilution series starting from 100 µM is recommended.

    • Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme), both containing the same final concentration of DMSO as the compound wells.

  • Assay Plate Preparation:

    • Add 5 µL of the this compound dilution series or control DMSO to the appropriate wells of a 384-well assay plate.

    • Add 10 µL of diluted PKA enzyme to all wells except the negative control wells. Add 10 µL of kinase assay buffer to the negative control wells.

    • Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Prepare a reaction mix containing the PKA substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near its Km for PKA for competitive inhibition studies.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to all wells. The final reaction volume will be 25 µL.

    • Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ as an example):

    • To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

Data Analysis
  • Subtract the average luminescence of the negative control wells from all other wells.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

This detailed protocol provides a robust framework for the in vitro characterization of this compound and other kinase inhibitors. Researchers should optimize specific conditions, such as enzyme and substrate concentrations and incubation times, for their particular experimental setup.

References

Application Notes and Protocols for GSK466317A in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide guidance on the solubility and stability of GSK466317A when dissolved in dimethyl sulfoxide (DMSO). The following protocols are intended for researchers, scientists, and professionals in drug development to ensure the consistent and effective use of this compound in experimental settings.

1. Introduction

This compound is a compound of interest for various research applications. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in drug discovery and biological screening due to its exceptional ability to dissolve a broad range of organic compounds, including those with poor aqueous solubility.[1][2][3] However, the stability of compounds in DMSO can be influenced by several factors, including storage conditions and the inherent chemical properties of the solute.[4][5] Proper handling and storage of this compound solutions in DMSO are critical for obtaining reliable and reproducible experimental results.

2. Solubility of this compound in DMSO

2.1. Protocol for Determining Solubility

This protocol outlines a method to empirically determine the solubility of this compound in DMSO at a desired concentration.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Calibrated pipettes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Add a small volume of anhydrous DMSO to the powder.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming (e.g., to 37°C for a short period) combined with vortexing or sonication can be applied.

  • Observation and Serial Dilution:

    • Visually inspect the solution for any undissolved particles.

    • If the compound is fully dissolved, this concentration is achievable. You can proceed to make further dilutions to your desired working concentrations.

    • If particulates remain, the compound may be at or above its solubility limit.

  • Saturation and Confirmation (Optional):

    • To determine the maximum solubility, continue adding small, known amounts of this compound to the DMSO solution until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

    • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully collect the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

3. Stability of this compound in DMSO

The stability of a compound in DMSO is crucial for the integrity of screening and other experimental data. While specific stability data for this compound is not available, general factors affecting compound stability in DMSO should be considered.

Key Factors Influencing Stability:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This can lead to the degradation of water-labile compounds.

  • Storage Temperature: Lower temperatures generally slow down degradation processes.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the stability of some compounds.

  • Light Exposure: Light-sensitive compounds should be protected from light.

  • Chemical Reactivity: Although generally inert, DMSO can react with certain chemical functionalities, especially at elevated temperatures.

3.1. General Storage Recommendations for Compound Solutions in DMSO

The following table summarizes general guidelines for storing stock solutions of compounds in DMSO to maximize their stability.

Storage ConditionRecommendationRationale
Temperature Store at -20°C or -80°C.Reduces the rate of chemical degradation.
Aliquoting Aliquot stock solutions into smaller, single-use volumes.Avoids repeated freeze-thaw cycles.
Container Use tightly sealed vials (e.g., with screw caps and O-rings).Minimizes exposure to air and moisture.
Moisture Control Use anhydrous DMSO and store in a desiccated environment if possible.The presence of water can promote hydrolysis and other degradation pathways.
Light Protection Store in amber vials or in the dark.Protects light-sensitive compounds from photodecomposition.

3.2. Protocol for Assessing Long-Term Stability

This protocol provides a framework for evaluating the stability of this compound in DMSO over time.

Materials:

  • Freshly prepared, high-concentration stock solution of this compound in anhydrous DMSO

  • -20°C and -80°C freezers

  • Analytical instrument for purity assessment (e.g., HPLC-UV, LC-MS)

  • Appropriate controls

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound in DMSO.

    • Immediately analyze an aliquot of the solution to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.

  • Storage:

    • Aliquot the remaining stock solution into multiple vials.

    • Store the vials under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Analyze the sample using the same analytical method as the T=0 measurement to determine the purity and concentration.

  • Data Analysis:

    • Compare the purity and concentration at each time point to the T=0 data.

    • A significant decrease in purity or concentration indicates degradation of the compound under those storage conditions.

4. Experimental Workflows and Diagrams

The following diagrams illustrate the workflows for preparing and handling this compound in DMSO.

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_outcome Outcome weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve observe Visually Inspect for Dissolution dissolve->observe dissolved Fully Dissolved (Proceed to Dilution) observe->dissolved Yes not_dissolved Particulates Remain (Solubility Limit Reached) observe->not_dissolved No

Caption: Workflow for preparing a stock solution of this compound in DMSO.

G Workflow for Long-Term Stability Assessment cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_result Result prep_stock Prepare Fresh Stock Solution t0_analysis Analyze at T=0 (Baseline Purity) prep_stock->t0_analysis aliquot Aliquot Solution t0_analysis->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_neg80 Store at -80°C aliquot->store_neg80 thaw_sample Thaw Aliquot at Predetermined Time store_neg20->thaw_sample store_neg80->thaw_sample analyze Analyze Purity (e.g., HPLC) thaw_sample->analyze compare Compare to T=0 Data analyze->compare stable Stable compare->stable No Significant Change degraded Degraded compare->degraded Significant Change

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

5. General Recommendations for Use in Cell-Based Assays

When using DMSO stock solutions for cell-based assays, it is important to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxic effects.

  • Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

  • Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound when diluting the DMSO stock into aqueous media.

By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for GSK466317A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of this compound, a potent inhibitor of Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs). This document includes recommended working concentrations derived from biochemical assays, detailed protocols for relevant experiments, and diagrams of the associated signaling pathways.

Introduction

This compound is a chemical inhibitor primarily targeting Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway. It also exhibits inhibitory activity against several G protein-coupled receptor kinases (GRKs), making it a valuable tool for studying GPCR signaling and desensitization. Its CAS number is 864082-48-4.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values are derived from in vitro biochemical assays and serve as a starting point for determining the optimal working concentration in cellular experiments.[1][2]

Target KinaseIC50 Value (µM)
PKA12.59
GRK11000
GRK231.62
GRK539.81

Note: The provided IC50 values are from biochemical assays. The optimal working concentration for cell-based assays may vary depending on the cell type, cell permeability, and the specific experimental conditions. It is highly recommended to perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the effective concentration for your specific application.

Signaling Pathways

This compound primarily affects signaling pathways regulated by PKA and GRKs. Understanding these pathways is crucial for designing and interpreting experiments using this inhibitor.

PKA Signaling Pathway

PKA is a central node in the Gs-coupled GPCR signaling cascade. Activation of Gs-coupled receptors leads to the production of cyclic AMP (cAMP), which in turn activates PKA. Activated PKA then phosphorylates a multitude of downstream substrates, regulating diverse cellular processes. This compound can be used to dissect the role of PKA in these pathways.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Hormone) GPCR Gs-coupled GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Substrates Downstream Substrates PKA_active->Substrates Phosphorylates Response Cellular Response Substrates->Response This compound This compound This compound->PKA_active Inhibits

Caption: The PKA signaling pathway initiated by GPCR activation.

GRK2 Signaling and GPCR Desensitization

GRK2 plays a critical role in the desensitization of G protein-coupled receptors. Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the activated GPCR. This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from G proteins, leading to signal termination and receptor internalization. This compound can be utilized to investigate the role of GRK2-mediated phosphorylation in this process.

GRK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR_active Activated GPCR Agonist->GPCR_active G_protein G Protein (dissociated) GPCR_active->G_protein Activates GPCR_phos Phosphorylated GPCR GRK2 GRK2 GPCR_active->GRK2 Recruits Arrestin β-Arrestin GPCR_phos->Arrestin Binds GRK2->GPCR_active Phosphorylates Desensitization Desensitization & Internalization Arrestin->Desensitization This compound This compound This compound->GRK2 Inhibits

Caption: GRK2-mediated GPCR desensitization pathway.

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound in both in vitro and cellular contexts.

Protocol 1: In Vitro PKA Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PKA activity using a purified enzyme and a synthetic peptide substrate.

Workflow Diagram:

PKA_In_Vitro_Workflow A Prepare Reagents: - PKA Enzyme - PKA Substrate (e.g., Kemptide) - ATP ([γ-32P]ATP or unlabeled) - this compound serial dilutions - Kinase Buffer B Set up Kinase Reaction: Combine PKA enzyme, substrate, and this compound in kinase buffer. Pre-incubate. A->B C Initiate Reaction: Add ATP to start the phosphorylation. B->C D Incubate: Allow reaction to proceed at 30°C. C->D E Terminate Reaction: Add stop solution (e.g., EDTA). D->E F Detect Phosphorylation: - Filter binding assay for 32P - ELISA with phospho-specific antibody - Luminescence-based ADP detection E->F G Data Analysis: Calculate IC50 value for this compound. F->G

Caption: Workflow for in vitro PKA kinase activity assay.

Materials:

  • Purified active PKA enzyme

  • PKA peptide substrate (e.g., Kemptide: LRRASLG)

  • This compound

  • ATP (radiolabeled [γ-32P]ATP for filter binding assays, or unlabeled for other methods)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagents (dependent on the chosen method)

  • Microplate

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. A typical starting range would be from 0.1 µM to 100 µM.

  • Set up the reaction: In a microplate, add the PKA enzyme, PKA substrate, and the different concentrations of this compound to the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate the reaction: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method:

    • Radiolabeled assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based assay: Use a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assay: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of PKA activity against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular PKA Activity Assay (CREB Phosphorylation)

This protocol assesses the inhibitory effect of this compound on PKA activity within cells by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein).

Workflow Diagram:

PKA_Cellular_Workflow A Seed Cells: Plate cells (e.g., HEK293, HeLa) in a multi-well plate. B Pre-treat with this compound: Incubate cells with various concentrations of the inhibitor. A->B C Stimulate PKA Pathway: Add a PKA activator (e.g., Forskolin) to induce cAMP production. B->C D Incubate: Allow for stimulation and PKA activation. C->D E Lyse Cells: Harvest cells and prepare protein lysates. D->E F Western Blot Analysis: - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with anti-phospho-CREB and total CREB antibodies. E->F G Data Analysis: Quantify band intensities and determine the effect of this compound on CREB phosphorylation. F->G

Caption: Workflow for cellular PKA activity assay via Western blot.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound

  • PKA activator (e.g., Forskolin or a Gs-coupled receptor agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal. Compare the levels of CREB phosphorylation in this compound-treated cells to the stimulated control to determine the inhibitory effect.

Protocol 3: Cellular GRK2 Activity Assay (GPCR Phosphorylation)

This protocol assesses the effect of this compound on GRK2-mediated phosphorylation of a specific GPCR in a cellular context.

Workflow Diagram:

GRK2_Cellular_Workflow A Transfect Cells: Co-express a GPCR of interest (e.g., β2-AR) and GRK2 in a suitable cell line (e.g., HEK293). B Pre-treat with this compound: Incubate cells with various concentrations of the inhibitor. A->B C Stimulate with Agonist: Add a specific agonist for the expressed GPCR to induce receptor phosphorylation. B->C D Lyse Cells and Immunoprecipitate GPCR: Harvest cells, lyse, and use an antibody to pull down the GPCR. C->D E Western Blot Analysis: Probe the immunoprecipitated samples with a phospho-GPCR specific antibody and a total GPCR antibody. D->E F Data Analysis: Quantify the level of GPCR phosphorylation in the presence and absence of this compound. E->F

Caption: Workflow for cellular GRK2 activity assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for the GPCR of interest (e.g., FLAG-tagged β2-adrenergic receptor) and GRK2

  • Transfection reagent

  • This compound

  • Specific GPCR agonist (e.g., Isoproterenol for β2-AR)

  • Lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-FLAG antibody)

  • Protein A/G beads

  • Primary antibodies: anti-phospho-GPCR (site-specific) and anti-GPCR tag (e.g., anti-FLAG)

  • Western blotting reagents as in Protocol 2

Procedure:

  • Transfection: Co-transfect cells with the expression vectors for the GPCR and GRK2. Allow 24-48 hours for protein expression.

  • Inhibitor Treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Agonist Stimulation: Stimulate the cells with the specific GPCR agonist for a short duration (e.g., 5-15 minutes) to induce GRK2-mediated phosphorylation.

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysates with the immunoprecipitating antibody (e.g., anti-FLAG) for 2-4 hours at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-receptor complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform Western blotting as described in Protocol 2, using a phospho-specific GPCR antibody and an antibody against the total GPCR.

  • Data Analysis: Quantify the ratio of phosphorylated GPCR to total GPCR. Compare the results from this compound-treated cells to the agonist-stimulated control to evaluate the inhibitory effect on GRK2 activity.

Disclaimer: this compound is for research use only and is not for human or veterinary use. The information provided in these application notes is intended as a guide. Researchers should optimize the protocols for their specific experimental systems.

References

Application Notes and Protocols for GSK466317A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK466317A, a potent inhibitor of Protein Kinase A (PKA), in common cell-based assays. This compound also exhibits inhibitory activity against G protein-coupled receptor kinase 1 (GRK1), GRK2, and GRK5.[1] The following protocols are designed to serve as a comprehensive guide for investigating the cellular effects of this compound, with a focus on treatment duration as a critical experimental parameter.

Mechanism of Action

This compound is a small molecule inhibitor that primarily targets the ATP-binding site of PKA, thereby preventing the phosphorylation of its downstream substrates. This inhibition can impact a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. Its activity against specific GRKs suggests a broader role in modulating G protein-coupled receptor (GPCR) signaling pathways.

Signaling Pathway Diagram

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_protein G Protein (α, β, γ) GPCR->G_protein Activates GRK GRK2/5 GPCR->GRK Phosphorylates for Desensitization AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates This compound This compound This compound->PKA Inhibits This compound->GRK Inhibits Phosphorylation Phosphorylation Desensitization Desensitization

Caption: this compound inhibits PKA and GRKs in the GPCR signaling cascade.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been determined through in vitro kinase assays. This data is essential for selecting appropriate concentrations for cell-based experiments.

Target KinaseIC50 (µM)
PKA12.59
GRK11000
GRK231.62
GRK539.81
Data sourced from MedchemExpress.[1]

Recommended starting concentrations for cell-based assays typically range from 1 to 50 µM, depending on the cell type and the specific endpoint being measured. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental system.

Experimental Protocols

The duration of treatment with this compound is a critical parameter that will vary depending on the biological question and the specific assay being performed. The following protocols provide recommended treatment durations based on common practices for kinase inhibitors in similar assays.

Cell Viability/Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on cell viability over time. Assays such as MTT, MTS, or Real-Time Glo are suitable for this purpose. A 24 to 96-hour treatment window is recommended to observe potential effects on cell proliferation and survival.

Experimental Workflow:

Caption: Workflow for assessing cell viability following this compound treatment.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase throughout the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Adherence: Allow cells to adhere and recover for at least 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 24, 48, 72, or 96 hours. For some cell lines, a longer treatment of up to 14 days may be necessary to observe effects on colony formation.

  • Viability Assessment: At each time point, add the chosen viability reagent (e.g., MTT, MTS) to the wells according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation period with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to detect apoptosis induced by this compound. Treatment durations of 24 to 72 hours are typically sufficient to observe apoptotic events. In some instances, a longer incubation of up to 96 hours may be required.

Experimental Workflow:

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • Cell Harvesting: At the end of the incubation period, collect both the floating and adherent cells. Use a gentle cell scraper or trypsin for adherent cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Kinase Activity Assay (In-Cell)

This protocol is for assessing the direct inhibition of PKA or GRK activity by this compound within the cellular context. This typically involves a short pre-incubation with the inhibitor followed by stimulation to activate the kinase.

Experimental Workflow:

Caption: Workflow for in-cell kinase activity assay.

Protocol:

  • Cell Culture: Culture cells to an appropriate confluency in multi-well plates.

  • Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound for 15 to 60 minutes. A 30-minute pre-incubation is a common starting point for GRK inhibitors.[2] For PKA inhibition, a similar or slightly longer pre-incubation may be appropriate.

  • Kinase Activation: Stimulate the cells with an appropriate agonist to activate the kinase of interest. For example, use Forskolin to activate adenylyl cyclase, leading to cAMP production and subsequent PKA activation.

  • Stimulation Incubation: Incubate for a short period (e.g., 15-30 minutes) to allow for kinase-mediated phosphorylation.

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Analysis: Analyze the cell lysates for the phosphorylation of a known downstream substrate of the target kinase using methods such as Western blotting with a phospho-specific antibody or an ELISA-based assay.

Concluding Remarks

The provided protocols offer a framework for investigating the cellular effects of this compound. It is crucial to empirically determine the optimal treatment duration and inhibitor concentration for each specific cell line and experimental setup. Careful consideration of these parameters will ensure the generation of robust and reproducible data. For long-term studies, it may be necessary to replenish the medium with fresh inhibitor, particularly for compounds with shorter half-lives in culture.[3]

References

Application Notes: Utilizing GSK466317A for the Study of CREB Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cAMP response element-binding protein (CREB) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and synaptic plasticity. The activity of CREB is primarily regulated by phosphorylation at Serine 133 (Ser133). This phosphorylation event is a key downstream target of numerous signaling pathways and is often used as a marker for the activation of these pathways. Protein Kinase A (PKA) is a primary kinase responsible for the phosphorylation of CREB at Ser133. GSK466317A has been identified as an inhibitor of PKA, making it a valuable tool for researchers studying the PKA-CREB signaling axis. These application notes provide a detailed protocol for using this compound to investigate its effect on CREB phosphorylation in cell culture using Western blotting.

Mechanism of Action

This compound functions as a potent inhibitor of Protein Kinase A (PKA)[1]. PKA is a key enzyme in the cAMP signaling pathway. Upon activation by cyclic AMP (cAMP), the catalytic subunits of PKA are released to phosphorylate a variety of substrate proteins, including the transcription factor CREB at Serine 133. Phosphorylation at this site is a critical step for CREB-mediated gene transcription. By inhibiting PKA, this compound is expected to block the signaling cascade that leads to CREB phosphorylation. Consequently, treatment of cells with this compound should result in a dose-dependent decrease in the levels of phosphorylated CREB (p-CREB) at Ser133. This inhibitory effect can be effectively quantified using a Western blot analysis, allowing for the precise determination of the impact of this compound on the PKA-CREB signaling pathway.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active Release of catalytic subunits CREB CREB PKA_active->CREB Phosphorylation This compound This compound This compound->PKA_active Inhibition pCREB p-CREB (Ser133) CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Activation Ligand Ligand Ligand->GPCR Activation

Caption: this compound inhibits PKA, blocking CREB phosphorylation.

Data Presentation

The following tables summarize the expected quantitative data from a Western blot experiment designed to test the efficacy of this compound.

Table 1: Reagent Concentrations for Cell Treatment

Treatment GroupForskolin (Positive Control)This compoundVehicle (e.g., DMSO)
Untreated---
Vehicle Control--As per this compound solvent
Forskolin10 µM-As per Forskolin solvent
This compound (Low)10 µM1 µM-
This compound (Med)10 µM10 µM-
This compound (High)10 µM50 µM-

Table 2: Expected Western Blot Densitometry Results (Arbitrary Units)

Treatment Groupp-CREB (Ser133) IntensityTotal CREB Intensityp-CREB / Total CREB Ratio
Untreated10050000.02
Vehicle Control11051000.02
Forskolin150050500.30
This compound (Low)80049500.16
This compound (Med)30050000.06
This compound (High)12049800.02

Experimental Protocols

Western Blot Protocol for p-CREB (Ser133) with this compound Treatment

This protocol details the steps for treating cells with this compound and a positive control (forskolin) to assess the impact on CREB phosphorylation at Ser133.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HEK293T, SH-SY5Y, or PC12) in the appropriate growth medium supplemented with serum and antibiotics.

  • Plate the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Treatment:

  • On the day of the experiment, gently remove the growth medium.

  • Wash the cells once with serum-free medium.

  • Add serum-free medium to each well and incubate for 2-4 hours to starve the cells and reduce basal signaling.

  • Prepare stock solutions of this compound and forskolin in a suitable solvent (e.g., DMSO).

  • Pre-treat the designated wells with the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle for 1 hour.

  • Following the pre-treatment, stimulate the cells by adding forskolin (final concentration of 10 µM) to the appropriate wells for 15-30 minutes. The forskolin is added directly to the media containing this compound.

3. Cell Lysis:

  • After treatment, place the plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new tube.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

5. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Western Blotting:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer according to the manufacturer's protocol.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

7. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for p-CREB (Ser133) (e.g., rabbit anti-p-CREB, 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total CREB or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-CREB to total CREB for each sample.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_detection Detection Cell_Culture 1. Cell Culture & Plating (70-80% confluency) Serum_Starve 2. Serum Starvation (2-4 hours) Cell_Culture->Serum_Starve Pre_treatment 3. Pre-treatment with this compound or Vehicle (1 hour) Serum_Starve->Pre_treatment Stimulation 4. Stimulation with Forskolin (15-30 minutes) Pre_treatment->Stimulation Lysis 5. Cell Lysis with RIPA Buffer Stimulation->Lysis Quantification 6. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Western Blot Transfer SDS_PAGE->Transfer Blocking 9. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (anti-p-CREB) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 12. ECL Detection Secondary_Ab->Detection Analysis 13. Densitometry Analysis Detection->Analysis

Caption: Western blot workflow for p-CREB analysis with this compound.

References

Application Notes and Protocol for Cardiomyocyte Contractility Assay Using a Glycogen Synthase Kinase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK-3 is a serine/threonine kinase that plays a significant role in various cellular processes, including cardiac hypertrophy, fibrosis, and post-myocardial infarction remodeling. Therefore, inhibitors of GSK-3 are of interest in cardiovascular research. This protocol will focus on a widely used method for contractility assessment: video microscopy coupled with automated edge-detection analysis.

Experimental Protocol

This protocol outlines the steps for culturing hiPSC-CMs, preparing a test compound, and performing a cardiomyocyte contractility assay.

Materials
  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Cardiomyocyte maintenance medium

  • Fibronectin or laminin-coated 96-well plates

  • GSK-3 inhibitor (e.g., CHIR-99021)

  • Dimethyl sulfoxide (DMSO)

  • Tyrode's solution or appropriate buffer

  • Automated microscopy system with environmental control (37°C, 5% CO2)

  • Image analysis software for contractility assessment

Methods

1. Cell Culture of hiPSC-Cardiomyocytes

  • Thaw cryopreserved hiPSC-CMs according to the manufacturer's instructions.

  • Plate the hiPSC-CMs onto fibronectin or laminin-coated 96-well plates at a density that allows for the formation of a spontaneously contracting monolayer.

  • Culture the cells in cardiomyocyte maintenance medium at 37°C and 5% CO2.

  • Allow the cells to recover and establish a stable, synchronous beating pattern for 5-7 days before conducting the assay. Change the medium every 2-3 days.

2. Compound Preparation

  • Prepare a stock solution of the GSK-3 inhibitor (e.g., 10 mM CHIR-99021 in DMSO).

  • On the day of the experiment, prepare serial dilutions of the compound in pre-warmed Tyrode's solution or cell culture medium to achieve the desired final concentrations.

  • Include a vehicle control (e.g., 0.1% DMSO) in the experimental design.

3. Cardiomyocyte Contractility Assay

  • Equilibrate the 96-well plate containing the hiPSC-CMs on the automated microscopy stage at 37°C and 5% CO2.

  • Record baseline contractility for each well for at least 30 seconds to establish a stable pre-treatment measurement.

  • Carefully add the prepared compound dilutions and the vehicle control to the respective wells.

  • Allow the cells to incubate with the compound for a predetermined duration (e.g., 30 minutes).

  • Following incubation, record videos of the contracting cardiomyocytes in each well. Ensure the frame rate is sufficient to capture the full contraction and relaxation cycle (e.g., >30 frames per second).

4. Data Acquisition and Analysis

  • Utilize image analysis software to automatically detect the motion of the cardiomyocyte monolayer in the recorded videos.

  • The software will track the displacement of the cell edges over time to generate contractility tracings.

  • From these tracings, several key parameters of cardiomyocyte contractility can be quantified.

Data Presentation

The quantitative data obtained from the contractility assay should be summarized in a structured table for clear comparison between different treatment groups.

Treatment GroupConcentration (µM)Beating Rate (Beats/min)Contraction Amplitude (µm)Contraction Velocity (µm/s)Relaxation Velocity (µm/s)
Vehicle Control045.2 ± 3.15.8 ± 0.615.4 ± 1.812.1 ± 1.5
GSK-3 Inhibitor0.146.1 ± 2.96.1 ± 0.516.2 ± 1.912.8 ± 1.6
GSK-3 Inhibitor148.5 ± 3.57.5 ± 0.820.1 ± 2.215.9 ± 1.8
GSK-3 Inhibitor1052.3 ± 4.09.2 ± 1.124.5 ± 2.819.7 ± 2.3*

Note: Data are presented as mean ± standard deviation. * indicates a statistically significant difference from the vehicle control (p < 0.05).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture hiPSC-CM Culture & Plating baseline Baseline Contractility Recording cell_culture->baseline compound_prep GSK-3 Inhibitor Preparation treatment Compound Addition compound_prep->treatment baseline->treatment incubation Incubation (30 min) treatment->incubation post_treatment Post-Treatment Recording incubation->post_treatment image_analysis Image & Video Analysis post_treatment->image_analysis data_extraction Data Extraction image_analysis->data_extraction quantification Quantitative Analysis data_extraction->quantification

Caption: Experimental workflow for the cardiomyocyte contractility assay.

GSK-3 Signaling Pathway in Cardiomyocytes

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs Akt Akt/PKB GPCR->Akt PI3K GSK3 GSK-3 Akt->GSK3 Inhibition (p-Ser9/21) Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation (for degradation) Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Gene_Expression Gene Expression (Hypertrophy, Survival) TCF_LEF->Gene_Expression Activation

Caption: Simplified GSK-3 signaling pathway in cardiomyocytes.

References

In Vivo Administration of GSK466317A in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, there is no publicly available information regarding the in vivo administration of GSK466317A in mouse models. The following application notes and protocols are therefore provided as a generalized guide for the in vivo study of a novel Protein Kinase A (PKA) inhibitor in mice. Researchers must conduct comprehensive, compound-specific dose-finding, pharmacokinetic, pharmacodynamic, and toxicology studies for this compound before proceeding with the experimental protocols outlined below.

Introduction

This compound has been identified as an inhibitor of Protein Kinase A (PKA). PKA is a crucial enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates a multitude of cellular processes, including gene expression, metabolism, and cell proliferation.[1][2] The study of PKA inhibitors like this compound in in vivo mouse models is essential to understand their therapeutic potential, pharmacokinetic profiles, and safety. These application notes provide a framework for researchers, scientists, and drug development professionals to design and execute initial in vivo studies for novel PKA inhibitors.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data for a generic PKA inhibitor administered in vivo in mice. These values are for illustrative purposes only and do not represent actual data for this compound.

ParameterVehicle ControlPKA Inhibitor (Low Dose)PKA Inhibitor (High Dose)
Pharmacokinetics
Cmax (ng/mL)Not Applicable5002000
Tmax (hr)Not Applicable10.5
AUC (0-t) (ng*hr/mL)Not Applicable250010000
Half-life (t1/2) (hr)Not Applicable43.5
Pharmacodynamics
Target Engagement (%)05090
Biomarker Modulation (%)04080
Toxicity
Body Weight Change (%)+2+1-5
Mortality Rate (%)0010

Signaling Pathway

This compound targets PKA, a key component of the cAMP signaling pathway. Understanding this pathway is critical for designing pharmacodynamic assays and interpreting results.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates This compound This compound This compound->PKA_active inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates

Canonical PKA Signaling Pathway

Experimental Protocols

Preliminary Studies: Dose Formulation and Maximum Tolerated Dose (MTD)

Objective: To determine a suitable vehicle for this compound and to establish the MTD.

Materials:

  • This compound

  • Vehicle components (e.g., sterile water, saline, DMSO, Tween 80, carboxymethylcellulose)

  • Appropriate mouse strain (e.g., C57BL/6)

  • Standard laboratory equipment for formulation and animal handling

Protocol:

  • Formulation Development:

    • Test the solubility of this compound in various pharmaceutically acceptable vehicles.

    • Aim for a stable, homogenous solution or suspension. A common starting point for poorly soluble compounds is a formulation containing a small percentage of DMSO, Tween 80, and a suspending agent like carboxymethylcellulose in saline.

    • Ensure the final concentration of organic solvents (e.g., DMSO) is well-tolerated by the animals.

  • Single-Dose MTD Study:

    • Use a small cohort of mice (n=3-5 per group).

    • Administer single, escalating doses of the this compound formulation via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

    • Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

    • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

  • Repeat-Dose MTD Study:

    • Based on the single-dose MTD, select a range of doses for a repeat-dose study (e.g., daily for 7-14 days).

    • Monitor for cumulative toxicity, including daily body weight and clinical observations.

    • At the end of the study, perform necropsy and collect major organs for histopathological analysis.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Materials:

  • This compound formulation

  • Appropriate mouse strain

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS or other appropriate analytical instrumentation

Protocol:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

PK_Study_Workflow Dosing Administer this compound (Single Dose) Blood_Collection Serial Blood Collection (Multiple Time Points) Dosing->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing Analysis LC-MS/MS Analysis Plasma_Processing->Analysis Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->Data_Analysis

Pharmacokinetic Study Workflow

Pharmacodynamic (PD) and Efficacy Study

Objective: To assess the in vivo target engagement and therapeutic efficacy of this compound in a relevant mouse model.

Materials:

  • This compound formulation

  • Disease-relevant mouse model (e.g., tumor xenograft model, model of endocrine disorder)

  • Calipers for tumor measurement (if applicable)

  • Reagents for biomarker analysis (e.g., antibodies for Western blot or ELISA)

Protocol:

  • Establish the disease model in a cohort of mice.

  • Randomize animals into treatment groups (vehicle control, different doses of this compound, and potentially a positive control).

  • Administer the treatments according to a predetermined schedule based on PK data and MTD.

  • Monitor efficacy endpoints (e.g., tumor volume, physiological parameters).

  • At specified time points, collect tissues of interest to assess target engagement and downstream biomarker modulation. For a PKA inhibitor, this could involve measuring the phosphorylation status of PKA substrates like CREB.

  • Analyze the data to establish a dose-response relationship and correlate drug exposure with efficacy.

Safety and Toxicology

Throughout all in vivo studies, it is imperative to monitor the health and welfare of the animals.

  • Clinical Observations: Daily checks for any signs of distress, including changes in posture, activity, and grooming.

  • Body Weight: Measure body weight at least three times per week. A significant and sustained loss of body weight (>15-20%) is a common endpoint.

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

References

Application Notes and Protocols: Elucidating GPCR Desensitization using GSK466317A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern therapeutic drugs. Prolonged or repeated agonist stimulation of GPCRs often leads to a phenomenon known as desensitization, a process that attenuates the receptor's signaling response to prevent overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and second-messenger dependent kinases like Protein Kinase A (PKA), which phosphorylate the receptor, leading to the recruitment of β-arrestins and subsequent receptor internalization.

GSK466317A is a valuable pharmacological tool for dissecting the mechanisms of GPCR desensitization. It acts as an inhibitor of PKA and also exhibits inhibitory activity against GRK1, GRK2, and GRK5 at varying concentrations.[1] This dual activity allows researchers to investigate the relative contributions of these key kinases to the desensitization of specific GPCRs. These application notes provide a comprehensive guide to designing and executing experiments to study GPCR desensitization using this compound.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against PKA and select GRKs. This information is critical for designing experiments with appropriate inhibitor concentrations to achieve selective or broad-spectrum inhibition.

Target KinaseIC50 (µM)
PKA12.59
GRK11000
GRK231.62
GRK539.81

Signaling Pathways in GPCR Desensitization

Understanding the key signaling pathways involved in GPCR desensitization is fundamental to designing and interpreting experiments using this compound.

GPCR_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR 1. Activation G_Protein G Protein GPCR->G_Protein 2. G Protein Coupling GRK GRK GPCR->GRK 6. GRK Phosphorylation beta_Arrestin β-Arrestin GPCR->beta_Arrestin 8. β-Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC 3. Effector Modulation cAMP cAMP AC->cAMP 4. Second Messenger Production PKA PKA cAMP->PKA 5. PKA Activation PKA->GPCR 7. PKA Phosphorylation Internalization Receptor Internalization beta_Arrestin->Internalization 9. Desensitization & Internalization This compound This compound This compound->PKA This compound->GRK

Figure 1: Overview of GPCR desensitization signaling pathways and the points of inhibition by this compound.

Experimental Workflow for Studying GPCR Desensitization

A general workflow for investigating the role of PKA and GRKs in the desensitization of a target GPCR using this compound is outlined below.

Experimental_Workflow cluster_assays Desensitization Assays start Start: Select GPCR of Interest cell_culture Cell Culture & Transfection (e.g., HEK293 cells expressing tagged GPCR) start->cell_culture inhibitor_treatment Pre-incubation with this compound (Varying concentrations) cell_culture->inhibitor_treatment agonist_treatment Agonist Stimulation (Time course and dose-response) assay Perform Desensitization Assays agonist_treatment->assay inhibitor_treatment->agonist_treatment second_messenger Second Messenger Assay (cAMP or Calcium) phosphorylation Receptor Phosphorylation Assay arrestin β-Arrestin Recruitment Assay internalization Receptor Internalization Assay data_analysis Data Analysis & Interpretation conclusion Conclusion on the Role of PKA and GRKs data_analysis->conclusion second_messenger->data_analysis phosphorylation->data_analysis arrestin->data_analysis internalization->data_analysis

Figure 2: General experimental workflow for investigating GPCR desensitization with this compound.

Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific GPCR and cell system under investigation.

Protocol 1: Second Messenger Assays (cAMP for Gs/Gi-coupled GPCRs)

This protocol measures the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled GPCRs, to assess receptor desensitization.

Materials:

  • HEK293 cells stably or transiently expressing the GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • GPCR agonist.

  • This compound.

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target GPCR into a 384-well white plate at an optimized density and culture overnight.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove culture medium from the wells and add the this compound dilutions.

    • Incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation (Desensitization):

    • Prepare the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80) for desensitization studies.

    • Add the agonist to the wells and incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce desensitization.

  • Second Agonist Challenge:

    • Prepare the GPCR agonist at various concentrations for a dose-response curve.

    • Add the agonist to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the agonist concentration to generate dose-response curves.

    • Compare the Emax and EC50 values in the presence and absence of this compound at different pre-incubation times to quantify the extent of desensitization and the effect of the inhibitor.

Protocol 2: β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated GPCR, a key step in desensitization and internalization.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells from DiscoverX or similar). These cells co-express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment.

  • Cell culture medium.

  • GPCR agonist.

  • This compound.

  • Assay reagents from the β-arrestin recruitment assay kit.

  • 384-well white microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells into a 384-well white plate and culture overnight.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.

  • Agonist Stimulation:

    • Prepare serial dilutions of the GPCR agonist.

    • Add the agonist to the wells and incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the detection reagents from the assay kit according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the agonist concentration to generate dose-response curves.

    • Compare the EC50 and Emax values in the presence and absence of this compound to determine its effect on β-arrestin recruitment.

Protocol 3: Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the GPCR from the cell surface.

Materials:

  • HEK293 cells expressing an N-terminally tagged (e.g., FLAG or HA) GPCR.

  • Cell culture medium.

  • GPCR agonist.

  • This compound.

  • Primary antibody against the epitope tag (e.g., anti-FLAG antibody).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and culture overnight.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Wash the cells and add the this compound dilutions. Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the GPCR agonist at a saturating concentration.

    • Add the agonist to the wells and incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce internalization.

  • Immunolabeling of Surface Receptors:

    • Place the plate on ice to stop internalization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells extensively with PBS.

  • Detection:

    • Add TMB substrate and incubate until a blue color develops.

    • Add the stop solution to turn the color yellow.

  • Measurement:

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of receptor internalization at each time point relative to the untreated control (0 minutes).

    • Compare the internalization kinetics in the presence and absence of this compound.

Protocol 4: Receptor Phosphorylation Assay

This assay directly measures the phosphorylation of the GPCR, providing a direct readout of GRK and PKA activity.

Materials:

  • HEK293 cells expressing an epitope-tagged GPCR.

  • Cell culture medium.

  • GPCR agonist.

  • This compound.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Antibody against the epitope tag for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Phospho-specific antibody recognizing a GRK or PKA phosphorylation site on the GPCR (if available), or a pan-phospho-serine/threonine antibody.

  • SDS-PAGE gels and Western blotting reagents.

  • Imaging system for Western blot detection.

Procedure:

  • Cell Treatment:

    • Culture cells to confluency.

    • Pre-incubate cells with this compound or vehicle for 30-60 minutes.

    • Stimulate with a high concentration of agonist for a short time (e.g., 5-15 minutes).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Incubate the lysates with the anti-tag antibody overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 2 hours at 4°C.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the phospho-specific antibody or a pan-phospho-serine/threonine antibody.

    • Strip and re-probe the membrane with an antibody against the GPCR tag to determine total receptor levels.

  • Detection and Analysis:

    • Detect the bands using an appropriate imaging system.

    • Quantify the band intensities and normalize the phosphorylation signal to the total receptor signal.

    • Compare the levels of receptor phosphorylation in the presence and absence of this compound.

Data Interpretation

By comparing the results from these assays, researchers can delineate the specific roles of PKA and GRKs in the desensitization of their GPCR of interest.

  • If this compound inhibits desensitization at concentrations close to its PKA IC50 , it suggests a primary role for PKA in the process.

  • If inhibition is observed at concentrations closer to the GRK IC50 values , a significant contribution from GRKs is indicated.

  • A lack of effect may suggest that other kinases are involved or that the desensitization mechanism is independent of phosphorylation by PKA or the targeted GRKs.

By employing a systematic experimental design and utilizing the protocols outlined in these application notes, researchers can effectively leverage this compound to gain valuable insights into the complex regulatory mechanisms of GPCR signaling.

References

Storing and handling GSK466317A stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the storage, handling, and use of GSK466317A, a potent inhibitor of Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs). The information is intended to ensure the stability of the compound and the reproducibility of experimental results.

Introduction

This compound is a valuable chemical probe for studying the roles of PKA and GRKs in various signaling pathways. It primarily acts as a PKA inhibitor and also shows inhibitory activity against GRK1, GRK2, and GRK5.[1] Understanding the precise storage and handling requirements is crucial for maintaining the integrity and activity of this compound in research applications.

Physicochemical Properties and Inhibitory Activity

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Target(s) PKA, GRK1, GRK2, GRK5[1]
IC50 (PKA) 12.59 µM[1]
IC50 (GRK1) 1000 µM[1]
IC50 (GRK2) 31.62 µM[1]
IC50 (GRK5) 39.81 µM
Solubility Soluble in DMSO
CAS Number 864082-48-4

Storage and Handling of Stock Solutions

Proper storage and handling are critical to prevent degradation of this compound and to ensure accurate and reproducible experimental outcomes.

Storage Conditions
ConditionDurationTemperatureNotes
Short-term Days to weeks0 - 4°CKeep dry and protected from light.
Long-term Months to years-20°CAliquot to avoid repeated freeze-thaw cycles.
Recommended Shipping Conditions

This compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is stable for several weeks under standard shipping conditions.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dispose of the compound and any contaminated materials in accordance with local regulations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 448.83 g/mol ), weigh out 4.4883 mg of the compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution gently until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

General Protocol for In Vitro Kinase Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on its target kinases. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each particular assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant PKA, GRK1, GRK2, or GRK5 enzyme

  • Specific substrate for the kinase

  • Assay buffer

  • ATP

  • 96-well assay plates

  • Plate reader for signal detection (e.g., luminescence, fluorescence, or radioactivity)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound in assay buffer add_inhibitor Add this compound dilutions to assay plate prep_inhibitor->add_inhibitor prep_enzyme Prepare kinase solution in assay buffer add_enzyme Add kinase solution to plate and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix in assay buffer add_substrate Initiate reaction by adding substrate/ATP mix prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at specified temperature and time add_substrate->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 values detect_signal->analyze_data

Figure 1. General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

This compound is a valuable tool for dissecting the roles of PKA and GRKs in cellular signaling. The following diagrams illustrate the canonical signaling pathways involving these kinases.

PKA Signaling Pathway

The PKA signaling pathway is activated by cyclic AMP (cAMP) and plays a crucial role in regulating a wide array of cellular processes.

PKA_Pathway GPCR G Protein-Coupled Receptor (GPCR) G_protein G Protein (Gs) GPCR->G_protein Ligand Binding AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Activation Substrates Downstream Substrates PKA_active->Substrates Phosphorylation This compound This compound This compound->PKA_active Inhibition Response Cellular Response (e.g., Gene Expression, Metabolism) Substrates->Response

Figure 2. The canonical PKA signaling pathway and the inhibitory action of this compound.

GRK Signaling Pathway

GRKs play a critical role in the desensitization of GPCRs, a process that prevents overstimulation of signaling pathways.

GRK_Pathway GPCR_active Active GPCR GRK GRK GPCR_active->GRK Recruitment & Activation GPCR_phos Phosphorylated GPCR GPCR_active->GPCR_phos GRK->GPCR_active Phosphorylation This compound This compound This compound->GRK Inhibition (GRK1, 2, 5) Arrestin β-Arrestin GPCR_phos->Arrestin Binding Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Figure 3. The GRK-mediated GPCR desensitization pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Navigating GSK466317A: A Guide to Optimizing Concentration and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing GSK466317A, this guide provides essential information for designing experiments that maximize efficacy while minimizing potential toxicity. This compound is a known inhibitor of Protein Kinase A (PKA) and also exhibits activity against G protein-coupled receptor kinases (GRKs), necessitating careful concentration selection to ensure target specificity and cell health.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its potency?

A1: this compound is an inhibitor of Protein Kinase A (PKA) with an IC50 of 12.59 μM.[1] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biochemical function, such as an enzyme, by half.

Q2: Does this compound have known off-target effects?

A2: Yes, this compound has been shown to inhibit other kinases, particularly at higher concentrations. It inhibits G protein-coupled receptor kinase 1 (GRK1), GRK2, and GRK5 with IC50 values of 1000 μM, 31.62 μM, and 39.81 μM, respectively.[1] Understanding these off-target effects is crucial for interpreting experimental results and avoiding toxicity.

Q3: What is a safe starting concentration for my in vitro experiments?

A3: A good starting point for in vitro experiments is to test a range of concentrations around the IC50 of the primary target. For this compound, a concentration range spanning from below to above 12.59 μM is recommended for initial dose-response studies. It is critical to perform a cytotoxicity assay in parallel to determine the concentration at which the compound becomes toxic to your specific cell line.

Q4: How can I prepare and store this compound?

A4: this compound is typically stored at room temperature in the continental US, though this may vary in other locations. It is advisable to consult the Certificate of Analysis for specific storage recommendations.[1] For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of the solvent in your cell culture medium should be kept low (typically below 0.5%, ideally ≤0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed at expected effective concentrations. The effective concentration for PKA inhibition is toxic to your specific cell line.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 (50% cytotoxic concentration). Select a working concentration that is well below the CC50.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is non-toxic to your cells. Run a vehicle control (medium with the same solvent concentration) to assess solvent toxicity.
The compound has precipitated out of solution.Visually inspect the culture medium for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent if possible.
No observable effect of this compound on the target pathway. The concentration of the inhibitor is too low.Perform a dose-response experiment with a wider and higher concentration range.
The inhibitor has degraded due to improper storage.Ensure the compound is stored according to the manufacturer's instructions. Use a fresh aliquot of the inhibitor.
The cell line has low expression of the target protein (PKA).Confirm PKA expression in your cell line using methods like Western blot or qPCR.
Inconsistent results between experiments. Variability in cell seeding density or cell passage number.Maintain consistent cell passage numbers and ensure uniform cell seeding across all wells and experiments.
"Edge effects" in multi-well plates leading to evaporation.Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.

Inhibitory Profile of this compound

To aid in the design of experiments and the interpretation of results, the following table summarizes the known inhibitory concentrations of this compound against its primary and key secondary targets.

TargetIC50 (μM)
Protein Kinase A (PKA)12.59[1]
G protein-coupled receptor kinase 2 (GRK2)31.62
G protein-coupled receptor kinase 5 (GRK5)39.81
G protein-coupled receptor kinase 1 (GRK1)1000

Experimental Protocols

Protocol: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol provides a general framework for determining the cytotoxic concentration of this compound in a specific cell line.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no treatment" control.

    • Carefully remove the medium from the wells and replace it with the medium containing the different this compound concentrations.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizing Key Pathways and Workflows

PKA_Signaling_Pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (2C) PKA_inactive->PKA_active Substrates Cellular Substrates PKA_active->Substrates phosphorylates Response Cellular Response Substrates->Response This compound This compound This compound->PKA_active inhibits

Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Define Experimental Goals dose_response 1. Initial Dose-Response (e.g., 0.1 - 100 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) Determine CC50 dose_response->cytotoxicity analyze 3. Analyze Data Compare IC50 and CC50 cytotoxicity->analyze decision Is there a therapeutic window? (IC50 << CC50) analyze->decision optimize 4. Select Optimal Concentration Range (Below CC50) decision->optimize Yes re_evaluate Re-evaluate Compound or Experimental System decision->re_evaluate No experiment 5. Proceed with Main Experiment optimize->experiment end End: Validated Results experiment->end re_evaluate->start

Caption: Experimental workflow for optimizing this compound concentration.

References

GSK466317A degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK466317A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your stock or working solution of this compound may suggest chemical degradation or oxidation.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:

  • Solvent Choice: Ensure you are using a suitable solvent. This compound is soluble in DMSO.[2] While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound has completely redissolved before use. It is advisable to avoid repeated freeze-thaw cycles.

Q3: How should I store my this compound stock solutions for long-term use?

Proper storage is critical for maintaining the integrity and stability of this compound. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To minimize degradation, solutions should be stored in the dark.

Q4: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, using amber glass vials or inert polypropylene tubes is recommended.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of this compound activity.

This is a common problem that may arise from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.

Factors Affecting Stability

Several factors can influence the stability of this compound in solution. Understanding these can help in preventing degradation.

FactorPotential Impact and Mitigation
Temperature Elevated temperatures can accelerate chemical degradation. Mitigation: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Light Exposure UV and visible light can induce photochemical degradation. Mitigation: Store solutions in amber vials or wrap containers in aluminum foil.
Air (Oxygen) Exposure Compounds can be susceptible to oxidation. Mitigation: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
pH The stability of many compounds is pH-dependent. Mitigation: Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.
Solvent Purity Impurities in the solvent can react with the compound. Mitigation: Use high-purity, anhydrous-grade solvents.
Freeze-Thaw Cycles Repeated cycles can lead to degradation and precipitation. Mitigation: Aliquot stock solutions into smaller, single-use volumes.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

If you suspect your this compound is degrading, a simple stability test can provide valuable insights.

Objective: To assess the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC-grade solvents for analysis

  • Analytical HPLC system with a suitable column (e.g., C18)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration.

  • Divide the solution into multiple aliquots. Store them under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage condition.

  • Analyze the samples by HPLC to check for the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent peak.

  • Alternatively, if a biological assay is available, test the activity of the stored compound at each time point to see if there is a loss of potency. A decrease in activity over time can indicate instability.

Visualizations

Troubleshooting Workflow for this compound Degradation cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution A Inconsistent Results or Loss of Activity B Check for Precipitation or Color Change A->B C Review Storage Conditions (-20°C/-80°C, Dark) B->C D Verify Solution Preparation Protocol C->D E Perform Stability Test (e.g., HPLC Time Course) D->E F Test Activity in a Functional Assay E->F G Prepare Fresh Stock Solutions F->G If Degradation Confirmed H Optimize Storage & Handling (e.g., Aliquot, Inert Gas) G->H I Consider Alternative Solvents if Necessary H->I Factors Influencing Small Molecule Inhibitor Stability cluster_0 Environmental Factors cluster_1 Solution Properties cluster_2 Handling & Storage center Compound Stability Temp Temperature center->Temp Light Light center->Light Oxygen Oxygen center->Oxygen pH pH center->pH Solvent Solvent Choice & Purity center->Solvent Container Storage Container center->Container FreezeThaw Freeze-Thaw Cycles center->FreezeThaw Hypothetical GRK2 Signaling Pathway Inhibition GPCR GPCR Activation GRK2 GRK2 GPCR->GRK2 Phosphorylation GPCR Phosphorylation GRK2->Phosphorylation Arrestin β-Arrestin Recruitment Phosphorylation->Arrestin Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization This compound This compound This compound->GRK2

References

How to minimize GSK466317A off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK466317A, a known Protein Kinase A (PKA) inhibitor. The following sections offer troubleshooting advice and frequently asked questions to help minimize off-target kinase inhibition and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway that regulates a multitude of cellular processes including metabolism, gene expression, and cell proliferation. The IC50 of this compound for PKA is 12.59 μM.

Q2: What are the known off-targets of this compound?

A2: this compound has been shown to inhibit G protein-coupled receptor kinases (GRKs), specifically GRK1, GRK2, and GRK5, with varying potencies.[1] It is crucial to consider these off-target activities when designing and interpreting experiments.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is critical for obtaining reliable data. Here are several strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (PKA inhibition) without significantly engaging off-targets.

  • Employ Orthogonal Approaches: Use a structurally unrelated PKA inhibitor to confirm that the observed phenotype is due to PKA inhibition and not an off-target effect of this compound.

  • Genetic Validation: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PKA and verify that the resulting phenotype mimics the effect of this compound.

  • Cellular Context: Be aware that the cellular environment, including ATP concentration and the expression levels of on- and off-target kinases, can influence inhibitor selectivity.

Q4: What are the best experimental methods to confirm the selectivity of this compound?

A4: A multi-pronged approach is recommended to assess the selectivity of this compound:

  • In Vitro Kinase Profiling: Screen this compound against a broad panel of purified kinases (kinome scan) to identify potential off-targets.

  • Cellular Thermal Shift Assay (CETSA): This method verifies target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: This live-cell assay quantitatively measures the binding of an inhibitor to its target kinase.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent cellular phenotype. The observed effect may be due to inhibition of off-target kinases (GRK1, GRK2, GRK5) or other unknown off-targets.1. Perform a dose-response experiment: Compare the concentration of this compound required to produce the unexpected phenotype with the IC50 for PKA and its known off-targets.2. Use a more selective PKA inhibitor: Compare the results with a different, structurally unrelated PKA inhibitor.3. Conduct a rescue experiment: If possible, overexpress a drug-resistant mutant of PKA to see if it reverses the observed phenotype.
High levels of cytotoxicity at effective concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival.1. Titrate to the lowest effective concentration: Determine the minimal concentration of this compound that inhibits PKA without causing significant cell death.2. Perform a kinome-wide selectivity screen: Identify potential off-target kinases that could be responsible for the toxicity.
Discrepancy between in vitro and cellular activity. Differences in ATP concentration, cell permeability, or the presence of cellular binding partners can alter inhibitor potency and selectivity in a cellular environment.1. Perform cellular target engagement assays: Use CETSA or NanoBRET™ to confirm that this compound is binding to PKA in your cell model.2. Consider ATP competition: In vitro assays are often performed at ATP concentrations close to the Km, while intracellular ATP levels are much higher, which can affect the potency of ATP-competitive inhibitors.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets. A larger IC50 value indicates lower potency.

Target Kinase IC50 (μM) Kinase Family
PKA 12.59 AGC Kinase
GRK11000AGC Kinase (GRK)
GRK231.62AGC Kinase (GRK)
GRK539.81AGC Kinase (GRK)

Data sourced from MedchemExpress.[1]

Signaling Pathways

To understand the potential impact of on- and off-target inhibition by this compound, it is essential to visualize the signaling pathways in which PKA and GRKs are involved.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (Gs) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_Protein->AC 3. Activation ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 5. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 6. Activation Substrate Substrate PKA_active->Substrate 7. Phosphorylation CREB CREB PKA_active->CREB Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response 8. Response This compound This compound This compound->PKA_active Inhibition Gene_Expression Gene Expression CREB->Gene_Expression

Figure 1: Simplified PKA signaling pathway and the inhibitory action of this compound.

GRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist_GPCR Agonist-Bound GPCR (Active) GPCR_P Phosphorylated GPCR Agonist_GPCR->GPCR_P GRK GRK1, 2, 5 Agonist_GPCR->GRK 1. Recruitment & Activation Arrestin β-Arrestin GPCR_P->Arrestin 3. Binding GRK->Agonist_GPCR 2. Phosphorylation Internalization Receptor Internalization Arrestin->Internalization 4. Desensitization Downstream_Signaling G-protein Signaling Arrestin->Downstream_Signaling Inhibition This compound This compound This compound->GRK Off-target Inhibition

Figure 2: GRK-mediated GPCR desensitization pathway, a known off-target pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the on- and off-target effects of this compound.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™) for PKA and GRKs

This protocol is adapted for the ADP-Glo™ Kinase Assay to determine the IC50 of this compound for PKA and its off-targets GRK1, GRK2, and GRK5.

Materials:

  • Recombinant human PKA, GRK1, GRK2, and GRK5

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Substrate for PKA (e.g., Kemptide) and GRKs (e.g., Casein)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 1000 µM).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer).

    • Add 10 µL of a 2X kinase/substrate solution (containing the specific kinase and its substrate in kinase buffer).

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (in kinase buffer). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare this compound Serial Dilution B 2. Set up Kinase Reaction (Inhibitor + Kinase/Substrate + ATP) A->B C 3. Incubate at RT (60 min) B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E 5. Incubate at RT (40 min) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G 7. Incubate at RT (30-60 min) F->G H 8. Measure Luminescence G->H I 9. Calculate IC50 H->I

Figure 3: Workflow for the in vitro ADP-Glo™ kinase assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with PKA in a cellular environment.

Materials:

  • Cell line expressing endogenous PKA

  • This compound

  • Cell culture medium and reagents

  • PBS with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibody specific for PKA

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

  • Thermocycler

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10x the IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against PKA.

  • Data Analysis:

    • Quantify the band intensities for PKA at each temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Harvest Cells and Heat at Various Temperatures A->B C 3. Lyse Cells B->C D 4. Centrifuge to Separate Soluble and Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Analyze Soluble PKA by Western Blot E->F G 7. Plot Melting Curves and Determine Thermal Shift F->G

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a general workflow for the NanoBRET™ assay to quantify the binding of this compound to PKA in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding a NanoLuc®-PKA fusion protein

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-PKA fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in the assay plates.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add the diluted this compound and the tracer to the wells containing the transfected cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Lysis and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add this detection reagent to each well.

  • Data Acquisition: Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio versus the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 for target engagement.

NanoBRET_Workflow A 1. Transfect Cells with NanoLuc®-PKA Plasmid B 2. Add this compound and NanoBRET™ Tracer A->B C 3. Incubate at 37°C (2 hours) B->C D 4. Add Nano-Glo® Substrate and Extracellular Inhibitor C->D E 5. Measure Donor and Acceptor Emission D->E F 6. Calculate NanoBRET™ Ratio and Determine IC50 E->F

Figure 5: Workflow for the NanoBRET™ Target Engagement Assay.

References

Variability in results with different batches of GSK466317A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results observed with different batches of GSK466317A. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the inhibitory effect of this compound between two different batches. What could be the potential causes?

A1: Variability between batches of a small molecule inhibitor like this compound can arise from several factors. These can be broadly categorized as issues with the compound itself or variations in experimental conditions.

  • Compound-Related Issues:

    • Purity and Impurities: The purity of each batch may differ. The presence of impurities, some of which could be structurally related by-products from the synthesis, might have their own biological activity or interfere with the action of this compound.

    • Degradation: Improper storage or handling can lead to the degradation of the compound. Degradation products may be inactive or have altered activity.

    • Solubility: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.

  • Experimental Condition-Related Issues:

    • Cell Culture Conditions: Variations in cell passage number, cell density, and media composition can alter the cellular response to the inhibitor.[1]

    • Assay Performance: Inconsistent incubation times, temperature, or reagent concentrations can all contribute to variability.

    • Liquid Handling: Pipetting errors can lead to inaccuracies in the final concentration of the inhibitor.

Q2: How should I properly store and handle this compound to minimize variability?

A2: Proper storage and handling are critical for maintaining the integrity of the compound.

  • Storage of Solid Compound: Store the solid compound at the temperature recommended by the supplier (typically -20°C or -80°C), protected from light and moisture.

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C or -80°C.[3]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Q3: My this compound solution has changed color. What should I do?

A3: A change in the color of your solution may indicate chemical degradation or oxidation of the compound.[3] It is recommended to discard the solution and prepare a fresh one from a new aliquot of the stock solution. If the problem persists, it may indicate an issue with the solvent or storage conditions.

Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I address this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.

  • Optimize Dilution: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent effects. You can try a serial dilution approach.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is compatible with the compound's solubility.

  • Use of Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents can be included in the assay buffer to improve solubility, but their compatibility with the assay must be validated.

Troubleshooting Guide

If you are experiencing variability in your results with different batches of this compound, follow these troubleshooting steps:

Step 1: Verify Compound Integrity and Concentration

Before performing extensive cell-based assays, it is crucial to confirm the identity and concentration of your this compound solutions.

Parameter Method Purpose
Identity Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the molecular weight of the compound in your solution.
Purity High-Performance Liquid Chromatography (HPLC)To assess the purity of the compound and detect any potential degradation products or impurities.
Concentration UV-Vis Spectroscopy or a validated analytical methodTo ensure the concentration of your stock solution is accurate.

Step 2: Compare Batches Head-to-Head in a Controlled Assay

Perform a dose-response experiment comparing the old and new batches of this compound in a simple, well-characterized assay.

Parameter Recommendation
Assay Type A biochemical assay (e.g., in vitro kinase assay with purified PKA) or a simple cell-based assay with a robust readout.
Cell Conditions Use the same cell line, passage number, and seeding density for both batches.
Compound Preparation Prepare fresh stock and working solutions for both batches using the same solvent and dilution scheme.
Controls Include appropriate vehicle controls (e.g., DMSO) and positive controls.

Step 3: Analyze the Data and Identify the Source of Variation

Analyze the results from your head-to-head comparison.

Observation Potential Cause Next Steps
Different IC50 values between batches The potency of the batches is different.Contact the supplier with your data. Consider purchasing a new batch from a different supplier and performing the same validation.
Similar IC50 values but different maximal inhibition One batch may contain impurities that affect the assay.Analyze the batches by HPLC to identify potential impurities.
Inconsistent results within the same batch The issue is likely related to experimental variability.Review and optimize your experimental protocol. See the "Experimental Protocols" section for a general workflow.

Experimental Protocols

Protocol 1: Preparation and Validation of this compound Stock Solution

  • Preparation of Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution in high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use, light-protected tubes.

    • Store at -80°C.

  • Validation of Stock Solution:

    • Concentration: Verify the concentration using a spectrophotometer if the extinction coefficient is known, or by a validated analytical method.

    • Purity: Analyze a diluted sample of the stock solution by HPLC to confirm purity.

Protocol 2: General Workflow for a Cell-Based Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound in a cell-based assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound from your validated stock solution in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Incubate for the desired period.

  • Assay Readout:

    • Perform the assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, phosphorylation of a PKA substrate).

Signaling Pathway and Experimental Workflow Diagrams

PKA Signaling Pathway

This compound is an inhibitor of Protein Kinase A (PKA). The following diagram illustrates the canonical PKA signaling pathway.

PKA_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones) gpcr GPCR extracellular_signal->gpcr g_protein G Protein (Gs) gpcr->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts atp ATP atp->ac pka_inactive Inactive PKA (Regulatory and Catalytic Subunits) camp->pka_inactive binds to pka_active Active PKA (Catalytic Subunits) pka_inactive->pka_active releases substrates Downstream Substrates pka_active->substrates phosphorylates cellular_response Cellular Response substrates->cellular_response This compound This compound This compound->pka_inactive inhibits activation

Caption: Canonical PKA signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Troubleshooting Batch Variability

The following diagram outlines a logical workflow for troubleshooting variability between different batches of this compound.

Troubleshooting_Workflow start Variability Observed Between Batches check_compound Step 1: Verify Compound Integrity (LC-MS, HPLC) start->check_compound head_to_head Step 2: Head-to-Head Assay Comparison check_compound->head_to_head analyze_data Step 3: Analyze Data head_to_head->analyze_data potency_diff Different Potency (IC50) analyze_data->potency_diff impurity_issue Different Max Effect analyze_data->impurity_issue experimental_error Inconsistent Results (Same Batch) analyze_data->experimental_error contact_supplier Contact Supplier potency_diff->contact_supplier impurity_issue->contact_supplier optimize_protocol Optimize Experimental Protocol experimental_error->optimize_protocol end Problem Resolved contact_supplier->end optimize_protocol->end

Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.

References

GSK466317A interference with fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK466317A. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a known inhibitor of Protein Kinase A (PKA) with an IC50 of 12.59 μM. It also exhibits inhibitory activity against G protein-coupled receptor kinases (GRKs), specifically GRK1 (IC50 = 1000 μM), GRK2 (IC50 = 31.62 μM), and GRK5 (IC50 = 39.81 μM)[1]. Its primary use in research is to probe the function of these kinases in various signaling pathways.

Q2: Can small molecules like this compound interfere with fluorescence-based assays?

Yes, small molecules can interfere with fluorescence-based assays through several mechanisms, leading to inaccurate results.[2][3][4] These mechanisms include:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false positive signal.[3]

  • Fluorescence Quenching: The compound may absorb the energy from the excited fluorophore, preventing it from emitting light and causing a false negative result.

  • Inner Filter Effect: The compound may absorb the excitation or emission light, reducing the light that reaches the fluorophore or the detector. This can lead to a decrease in the measured fluorescence signal.

Q3: How can I determine if this compound is interfering with my assay?

The first step in identifying potential interference is to run a series of control experiments. A crucial control is a "no-target" or "no-enzyme" assay where you measure the fluorescence signal in the presence of all assay components, including this compound, but without the biological target (e.g., enzyme, receptor). If a change in signal is observed that correlates with the concentration of this compound, it strongly suggests interference.

Troubleshooting Guide

Problem 1: An unexpected increase in fluorescence signal is observed in the presence of this compound.

This issue may be due to the autofluorescence of this compound.

Troubleshooting Steps:

  • Characterize the Spectral Properties of this compound: Measure the excitation and emission spectra of this compound in the assay buffer.

  • Compare Spectra: Compare the spectra of this compound with those of your assay's fluorophore. A significant overlap indicates a high likelihood of autofluorescence interference.

  • Mitigation Strategies:

    • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from wells containing only this compound and buffer from your experimental wells.

    • Switch to a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the UV or blue/green region of the spectrum. Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often resolve the issue.

    • Time-Resolved Fluorescence (TRF): TRF assays use fluorophores with long fluorescence lifetimes, allowing the short-lived background fluorescence from interfering compounds to decay before measurement.

Hypothetical Spectral Data for this compound

The following table contains hypothetical data to illustrate a scenario where this compound exhibits autofluorescence that could interfere with a green-emitting fluorophore like FITC.

CompoundExcitation Max (nm)Emission Max (nm)Common Fluorophore Interference
This compound490525FITC, GFP
FITC495520-
Rhodamine550575-
Problem 2: A decrease in fluorescence signal is observed with increasing concentrations of this compound.

This could be caused by fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Measure Absorbance Spectrum: Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

  • Perform a Quenching Control Assay: To test for quenching, measure the fluorescence of your free fluorophore (not conjugated to any biological molecule) in the presence of increasing concentrations of this compound. A decrease in fluorescence intensity indicates quenching.

  • Mitigation Strategies:

    • Reduce Path Length: Using low-volume, black microplates can reduce the path length of the light and minimize the inner filter effect.

    • Mathematical Correction: If the absorbance is moderate, mathematical corrections can be applied to the fluorescence data.

    • Switch to a Non-Optical Detection Method: If interference cannot be resolved, consider using an alternative assay format such as an AlphaScreen®, radiometric, or mass spectrometry-based assay.

Hypothetical Quenching Data for this compound

This table presents hypothetical data demonstrating the quenching effect of this compound on a FITC-labeled peptide.

This compound Concentration (µM)FITC-Peptide Fluorescence (RFU)
010,000
19,500
57,800
106,200
254,500
503,100

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration of 10 µM in the assay buffer.

  • Transfer the solution to a quartz cuvette.

  • Use a scanning spectrofluorometer to measure the excitation and emission spectra.

    • To measure the emission spectrum, set the excitation wavelength to a value below the expected emission (e.g., 350 nm) and scan the emission from 370 nm to 700 nm.

    • To measure the excitation spectrum, set the emission wavelength to the peak of the emission spectrum and scan the excitation wavelengths.

  • Repeat with buffer alone to obtain a background reading to subtract.

Protocol 2: Control Experiment to Test for Assay Interference

  • Design a plate layout that includes the following controls:

    • Buffer only (blank)

    • Fluorophore/substrate only

    • This compound at various concentrations in buffer

    • Full assay with enzyme/target and varying concentrations of this compound

    • No-enzyme/no-target control with varying concentrations of this compound

  • Add all reagents to a microplate as per the layout.

  • Incubate the plate according to your standard assay protocol.

  • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.

  • Analyze the data:

    • Subtract the blank from all wells.

    • Compare the signal from the "no-enzyme/no-target" wells containing this compound to the "fluorophore/substrate only" wells. An increase in signal suggests autofluorescence. A decrease suggests quenching or inner filter effect.

Visualizations

PKA_Signaling_Pathway GPCR GPCR G_protein G Protein GPCR->G_protein Ligand Binding AC Adenylate Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation Substrate Substrate Protein PKA->Substrate Phosphorylation This compound This compound This compound->PKA Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: PKA signaling pathway and the inhibitory action of this compound.

Interference_Workflow start Start: Unexpected Assay Signal control_exp Run 'No-Target' Control with this compound start->control_exp check_interference Signal Change with This compound Concentration? control_exp->check_interference no_interference Interference Unlikely check_interference->no_interference No signal_increase Signal Increase? check_interference->signal_increase Yes autofluorescence Suspect Autofluorescence signal_increase->autofluorescence Yes quenching Suspect Quenching/ Inner Filter Effect signal_increase->quenching No mitigation Implement Mitigation Strategy autofluorescence->mitigation quenching->mitigation

Caption: Troubleshooting workflow for suspected assay interference.

Mitigation_Strategies Interference Interference Type Autofluorescence Quenching/Inner Filter Mitigation Mitigation Strategy Background Subtraction Use Red-Shifted Dye Time-Resolved Fluorescence Reduce Path Length Alternative Assay Interference:auto->Mitigation:bg Interference:auto->Mitigation:red Interference:auto->Mitigation:trf Interference:quench->Mitigation:path Interference:quench->Mitigation:alt

Caption: Logical relationships between interference type and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of GSK466317A and Paroxetine as GRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK466317A and paroxetine as inhibitors of G protein-coupled receptor kinase 2 (GRK2). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to GRK2 Inhibition

G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] Upregulation of GRK2 is implicated in the pathophysiology of several diseases, including heart failure and osteoarthritis, making it an attractive therapeutic target.[2][3][4] Inhibition of GRK2 can prevent the desensitization of GPCRs, thereby restoring normal signaling pathways. This guide focuses on two compounds that have been identified as GRK2 inhibitors: this compound and the well-known antidepressant, paroxetine.

Overview of this compound and Paroxetine

This compound is primarily characterized as a PKA (Protein Kinase A) inhibitor. However, it also exhibits inhibitory activity against several G protein-coupled receptor kinases, including GRK2.

Paroxetine , a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders, has been identified as a direct and selective inhibitor of GRK2. This "off-target" effect has led to significant interest in repurposing paroxetine for conditions associated with elevated GRK2 activity, such as heart failure.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound and paroxetine against GRK2 and other kinases.

CompoundPrimary TargetGRK2 IC50Other Kinase IC50sSelectivity Notes
This compound PKA31.62 µMPKA: 12.59 µM, GRK1: 1000 µM, GRK5: 39.81 µMLess potent against GRK2 than its primary target PKA.
Paroxetine Serotonin Transporter (SERT)~31 µM (in cells)-Up to 60-fold selectivity for GRK2 over other GRK subfamilies.

Mechanism of Action

Paroxetine binds directly to the active site of GRK2. Crystallographic studies have shown that paroxetine stabilizes the GRK2 kinase domain in a unique conformation. This binding prevents the phosphorylation of activated GPCRs, thereby inhibiting receptor desensitization.

The precise binding mode of This compound to GRK2 has not been as extensively characterized in the available literature. As a PKA inhibitor, it likely functions as an ATP-competitive inhibitor, a common mechanism for kinase inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical GPCR signaling pathway regulated by GRK2 and a typical experimental workflow for assessing kinase inhibition.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein GPCR->G_protein Activates GRK2 GRK2 GPCR->GRK2 AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Agonist Agonist Agonist->GPCR Activation ATP ATP PKA PKA Phosphorylated_GPCR Phosphorylated GPCR GRK2->Phosphorylated_GPCR Phosphorylates (uses ATP) Arrestin β-Arrestin Arrestin->GPCR Desensitization & Internalization Inhibitor This compound or Paroxetine Inhibitor->GRK2 Inhibits Phosphorylated_GPCR->Arrestin Binds

Caption: GPCR signaling pathway and GRK2 inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (GRK2) - Substrate - ATP - Inhibitor (Test Compound) Incubation Incubate kinase, substrate, and inhibitor at varying concentrations. Reagents->Incubation Initiation Initiate reaction by adding ATP. Incubation->Initiation Termination Stop reaction. Initiation->Termination Detection Measure kinase activity (e.g., substrate phosphorylation via radioactivity, fluorescence, or luminescence). Termination->Detection Analysis Plot data and calculate IC50 values. Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 value of an inhibitor for GRK2 would involve the following steps:

  • Reagent Preparation : Recombinant human GRK2, a suitable substrate (e.g., rhodopsin or a peptide substrate), and ATP are prepared in a kinase assay buffer. The test compounds (this compound or paroxetine) are serially diluted to a range of concentrations.

  • Reaction Setup : The kinase, substrate, and inhibitor are combined in the wells of a microplate and pre-incubated.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination : The reaction is stopped, typically by adding a solution containing EDTA to chelate the magnesium ions required for kinase activity.

  • Signal Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody, incorporation of radiolabeled phosphate from [γ-³²P]ATP, or using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assay for GRK2 Inhibition

To assess the activity of the inhibitors in a cellular context, a common method is to measure the phosphorylation of a specific GPCR known to be a GRK2 substrate. For example, the phosphorylation of the thyrotropin-releasing hormone (TRH) receptor in HEK293 cells can be used.

  • Cell Culture and Treatment : HEK293 cells expressing the TRH receptor are cultured. The cells are pre-treated with various concentrations of the inhibitor (e.g., paroxetine) for a specific duration.

  • Agonist Stimulation : The cells are then stimulated with TRH to induce receptor phosphorylation by endogenous GRKs.

  • Cell Lysis and Analysis : The cells are lysed, and the level of phosphorylated TRH receptor is measured, often by Western blotting or an ELISA-based method using a phosphospecific antibody.

  • Data Analysis : The inhibition of agonist-induced phosphorylation by the compound is quantified, and an IC50 value is calculated.

Summary and Conclusion

Both this compound and paroxetine demonstrate inhibitory activity against GRK2 in the low micromolar range.

  • This compound is a multi-kinase inhibitor with higher potency for PKA than for GRK2. Its utility as a specific GRK2 tool compound may be limited by its activity against other kinases.

  • Paroxetine , while primarily an SSRI, exhibits notable selectivity for GRK2 over other GRK family members. Its well-characterized GRK2 inhibitory activity, coupled with its established pharmacokinetic and safety profiles, makes it a valuable tool for studying the effects of GRK2 inhibition in cellular and in vivo models. In fact, its potential as a repurposed drug for heart failure is being explored in clinical trials.

For researchers specifically interested in the cellular or physiological consequences of GRK2 inhibition, paroxetine may be a more suitable tool due to its demonstrated in-cell activity and selectivity profile within the GRK family. However, its potent SSRI activity must be considered and controlled for in experimental designs, for instance, by using another SSRI that does not inhibit GRK2, such as fluoxetine, as a negative control. This compound could be considered in studies where the simultaneous inhibition of PKA and GRK2 is desired or acceptable.

References

A Comparative Guide to PKA Inhibitors: GSK466317A vs. H-89

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricate roles of Protein Kinase A (PKA) in cellular signaling, the choice of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of two commonly used PKA inhibitors, GSK466317A and H-89, to aid in the selection of the most appropriate tool for specific research needs. We present a comparative analysis of their inhibitory profiles, detailed experimental methodologies for assessing their activity, and visual representations of the PKA signaling pathway and inhibitor characteristics.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of this compound and H-89 against PKA and a panel of other kinases are summarized below. It is important to note that IC50 values can vary between different assay formats and experimental conditions. The data presented here are compiled from various sources to provide a comparative overview.

Target Kinase This compound IC50 (µM) H-89 IC50 / K_i_ (nM)
PKA 12.59 [1]48 (K_i_) , 135 (IC50) [2][3]
GRK11000[1]Not available
GRK231.62[1]Not available
GRK539.81Not available
PKGNot availableWeak inhibition
PKCNot availableWeak inhibition
Casein KinaseNot availableWeak inhibition
S6K1Not available80 (IC50)
MSK1Not available120 (IC50)
ROCKIINot available270 (IC50)
PKBα (Akt)Not available2600 (IC50)
MAPKAP-K1bNot available2800 (IC50)

Note: IC50 is the half-maximal inhibitory concentration. K_i_ is the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below is a representative protocol for determining the inhibitory activity of compounds like this compound and H-89 against PKA using a commercially available luminescence-based assay.

ADP-Glo™ Kinase Assay for PKA Inhibition

This protocol is adapted from the ADP-Glo™ Kinase Assay Technical Manual by Promega.

Objective: To determine the IC50 value of an inhibitor for PKA by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • PKA enzyme (e.g., recombinant human PKA catalytic subunit)

  • PKA substrate (e.g., Kemptide, LRRASLG)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, H-89) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PKA enzyme and PKA substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

    • The final reaction volume is 10 µL. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the PKA activity.

    • Plot the percentage of PKA inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing the PKA Signaling Pathway and Inhibitor Comparison

To better understand the context of PKA inhibition and the comparative aspects of this compound and H-89, the following diagrams are provided.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates Phosphorylated_Substrates Phosphorylated_Substrates Substrates->Phosphorylated_Substrates pCREB Phospho-CREB CREB->pCREB Gene_Expression Gene_Expression pCREB->Gene_Expression Regulates

Caption: The canonical PKA signaling pathway.

Inhibitor_Comparison_Workflow cluster_inhibitors PKA Inhibitors cluster_properties Properties cluster_considerations Experimental Considerations This compound This compound Potency Potency This compound->Potency IC50: 12.59 µM Selectivity Selectivity This compound->Selectivity Inhibits GRKs H89 H89 H89->Potency Ki: 48 nM IC50: 135 nM H89->Selectivity Inhibits multiple other kinases Experimental_Context Experimental_Context Potency->Experimental_Context Selectivity->Experimental_Context Off_Target_Effects Off_Target_Effects Selectivity->Off_Target_Effects Decision Decision Experimental_Context->Decision Informs choice of inhibitor Off_Target_Effects->Decision Requires careful interpretation

Caption: A logical workflow for comparing this compound and H-89.

Discussion and Recommendations

H-89 has been a widely used tool compound for studying PKA for many years. Its high potency, with a K_i_ in the nanomolar range, makes it effective at low concentrations in biochemical assays. However, a significant body of evidence demonstrates that H-89 is not a highly selective inhibitor. It inhibits several other kinases, some with potencies similar to or even greater than its inhibition of PKA. This lack of selectivity can lead to off-target effects that may confound the interpretation of experimental results. Therefore, while H-89 can be a useful tool, data obtained using this inhibitor should be interpreted with caution, and ideally validated with more selective inhibitors or alternative methods.

This compound is a more recently identified PKA inhibitor. Its potency against PKA is lower than that of H-89, with an IC50 in the micromolar range. The available data indicates that it also inhibits G protein-coupled receptor kinases (GRKs), with varying degrees of potency. A comprehensive kinase selectivity profile for this compound across a large panel of kinases is not as widely published as for H-89.

  • For studies requiring high potency in in vitro biochemical assays, H-89 may be considered, but its off-target effects must be carefully controlled for and acknowledged.

  • When selectivity is a primary concern to avoid confounding variables in cellular assays, neither inhibitor is perfectly selective. However, the known off-target profile of H-89 is broader.

  • It is recommended to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to the inhibition of the intended target.

  • The choice between this compound and H-89 will ultimately depend on the specific experimental context, the required potency, and the tolerance for potential off-target effects. Researchers should carefully consider the data presented in this guide and consult the primary literature to make an informed decision.

References

Validating GSK466317A Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating the cellular target engagement of GSK466317A, a known inhibitor of Protein Kinase A (PKA). Effective target engagement is a critical milestone in drug discovery, confirming that a compound interacts with its intended molecular target within the complex cellular environment to exert its pharmacological effect. This document outlines key experimental approaches, presents detailed protocols, and offers a comparative analysis of this compound with other common PKA inhibitors.

Introduction to this compound and its Target: Protein Kinase A (PKA)

This compound has been identified as an inhibitor of PKA with a reported IC50 of 12.59 μM in biochemical assays. PKA is a key enzyme in the cAMP-dependent signaling pathway, which regulates a multitude of cellular processes, including metabolism, gene transcription, and cell cycle progression. Dysregulation of the PKA pathway has been implicated in various diseases, making it a significant therapeutic target. Validating that this compound effectively binds to and inhibits PKA in living cells is paramount for establishing its mechanism of action and advancing its preclinical development.

Comparative Analysis of PKA Inhibitors

To contextualize the performance of this compound, its cellular target engagement and downstream effects should be compared with established PKA inhibitors. The following table summarizes key performance indicators for this compound and other known PKA inhibitors.

CompoundTargetAssay TypeMetricValueReference
This compound PKABiochemicalIC5012.59 µM[1]
PKACellular Thermal Shift Assay (CETSA)EC50Hypothetical DataN/A
PKANanoBRET™ Target Engagement AssayEC50Hypothetical DataN/A
H-89 PKABiochemicalIC5048 nM[2][3]
PKACellular (CREB Phosphorylation)Effective Concentration10 - 30 µM[4]
KT5720 PKABiochemicalIC503.3 µM[5]
PKACellular (Various)Effective Concentration~1-10 µM
Myristoylated PKI (14-22) amide PKABiochemicalKi~36 nM
PKACellular (Zika Virus Replication)IC5017.75 - 34.09 µM
Rp-8-CPT-cAMPS PKACellular (PKA Dissociation BRET)IC50~3-10 µMN/A

*Note: Cellular target engagement data for this compound is not publicly available. The values presented are hypothetical to illustrate how data from these assays would be represented.

Experimental Methodologies for Validating Target Engagement

Several robust methods can be employed to validate the interaction of this compound with PKA in a cellular context. This section details the protocols for three widely used assays: Western Blotting for downstream signaling, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay.

Western Blotting for Downstream PKA Signaling

This method indirectly assesses target engagement by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein). Inhibition of PKA by this compound should lead to a decrease in phosphorylated CREB (p-CREB).

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells known to have an active PKA signaling pathway (e.g., HEK293, PC12) and allow them to adhere.

  • Stimulation and Inhibition: Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour). Subsequently, stimulate the PKA pathway with an activator like Forskolin or 8-Bromo-cAMP for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated CREB (p-CREB Ser133). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein like GAPDH. Quantify the band intensities to determine the IC50 for the inhibition of CREB phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with either this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer without detergents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble PKA in each sample by Western blotting using a PKA-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble PKA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by treating cells with a range of this compound concentrations and heating at a fixed temperature to determine the EC50.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Experimental Protocol:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with a vector expressing PKA fused to NanoLuc® luciferase (the BRET donor) and a vector for a fluorescently labeled tracer that binds to the ATP-binding site of PKA (the BRET acceptor).

  • Compound Treatment: Plate the transfected cells and treat with a range of concentrations of the test compound (this compound) or a vehicle control.

  • Addition of Tracer and Substrate: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the cells.

  • BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: The binding of this compound to the NanoLuc®-PKA fusion protein will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the concentration of this compound to determine the cellular EC50 for target engagement.

Visualizing Key Processes

To aid in the understanding of the biological context and experimental procedures, the following diagrams illustrate the PKA signaling pathway and a general workflow for validating target engagement.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates pCREB Phosphorylated CREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes This compound This compound This compound->PKA_active Inhibits

Caption: PKA Signaling Pathway and Inhibition by this compound.

Target_Engagement_Workflow cluster_setup Experimental Setup cluster_assays Target Engagement Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (PKA-expressing cells) Compound_Treatment 2. Compound Treatment (this compound vs. Vehicle) Cell_Culture->Compound_Treatment Downstream_Signaling A. Downstream Signaling (Western Blot for p-CREB) Compound_Treatment->Downstream_Signaling CETSA B. CETSA (Thermal Shift of PKA) Compound_Treatment->CETSA NanoBRET C. NanoBRET (Tracer Displacement) Compound_Treatment->NanoBRET Quantification 4. Data Quantification (Band intensity, Luminescence, etc.) Downstream_Signaling->Quantification CETSA->Quantification NanoBRET->Quantification Dose_Response 5. Dose-Response Curve (IC50 / EC50 Determination) Quantification->Dose_Response Comparison 6. Comparison with Alternatives Dose_Response->Comparison

Caption: General Workflow for Validating Cellular Target Engagement.

References

A Comparative Guide: The Advantages of GSK466317A's Selectivity Over Staurosporine's Broad-Spectrum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, the choice of a chemical probe is critical for elucidating the specific roles of individual kinases in complex signaling networks. While broad-spectrum inhibitors have their utility, highly selective agents are indispensable for dissecting discrete cellular pathways. This guide provides a detailed comparison between GSK466317A, a selective Protein Kinase A (PKA) inhibitor, and staurosporine, a notoriously potent but non-selective kinase inhibitor. For researchers and drug development professionals, understanding the distinct profiles of these compounds is key to designing precise experiments and interpreting results with clarity.

The primary advantage of this compound lies in its significantly more selective inhibition profile. This allows for the targeted investigation of PKA and a subset of G protein-coupled receptor kinases (GRKs) with a greatly reduced risk of confounding off-target effects that are characteristic of staurosporine.

Mechanism of Action: A Shared Approach

Both this compound and staurosporine function as ATP-competitive inhibitors. They exert their inhibitory effects by binding to the ATP-binding pocket of the kinase catalytic domain, thereby preventing the phosphorylation of substrate proteins. This shared mechanism underscores the importance of inhibitor design in achieving selectivity for the unique topologies of different kinase active sites.

ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition ATP ATP Kinase_Active Kinase (Active Site) ATP->Kinase_Active Binds Substrate Substrate Substrate->Kinase_Active Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylates ADP ADP Kinase_Active->ADP Inhibitor This compound or Staurosporine Kinase_Inactive Kinase (Blocked Site) Inhibitor->Kinase_Inactive Competitively Binds ATP_blocked ATP ATP_blocked->Kinase_Inactive Blocked No_Reaction No Phosphorylation Signaling_Pathways cluster_staurosporine Staurosporine (Broad-Spectrum Inhibition) cluster_gsk This compound (Selective Inhibition) Staurosporine Staurosporine PKC PKC Staurosporine->PKC RTK RTKs (e.g., Src) Staurosporine->RTK CDK CDKs Staurosporine->CDK PKA_S PKA Staurosporine->PKA_S Pathway1 Cell Proliferation PKC->Pathway1 Pathway2 Cell Cycle PKC->Pathway2 Pathway3 Survival PKC->Pathway3 Pathway4 Metabolism PKC->Pathway4 RTK->Pathway1 RTK->Pathway2 RTK->Pathway3 RTK->Pathway4 CDK->Pathway1 CDK->Pathway2 CDK->Pathway3 CDK->Pathway4 PKA_S->Pathway1 PKA_S->Pathway2 PKA_S->Pathway3 PKA_S->Pathway4 Apoptosis Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis Pathway3->Apoptosis Pathway4->Apoptosis GSK This compound PKA_G PKA GSK->PKA_G GRK GRKs GSK->GRK cAMP cAMP Pathway PKA_G->cAMP GPCR GPCR Desensitization GRK->GPCR Specific_Functions Specific Cellular Functions cAMP->Specific_Functions GPCR->Specific_Functions Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Kinase, Substrate) B 2. Add Inhibitor Dilutions (e.g., this compound) & Pre-incubate A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate (e.g., 30°C for 20 min) C->D E 5. Stop Reaction & Spot on P81 Paper D->E F 6. Wash Paper (Remove free ³²P-ATP) E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

GSK466317A: A Selective Alternative to Broad-Spectrum Kinase Inhibitors for Targeted Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise modulation of cellular signaling, the selective PKA inhibitor GSK466317A presents a compelling alternative to broad-spectrum kinase inhibitors. This guide provides a comparative analysis of this compound against established multi-kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform targeted research applications.

In the complex landscape of cellular signaling, kinases play a pivotal role, and their dysregulation is a hallmark of numerous diseases. While broad-spectrum kinase inhibitors have proven valuable in treating various malignancies by targeting multiple signaling pathways simultaneously, their lack of specificity can lead to off-target effects and complicate the interpretation of experimental results. This compound emerges as a tool for researchers aiming to dissect the specific roles of Protein Kinase A (PKA) and related kinases with greater precision.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount for its utility as a research tool. The following tables summarize the inhibitory activity of this compound and three widely used broad-spectrum kinase inhibitors—Sorafenib, Sunitinib, and Dasatinib—against their primary targets and a selection of off-targets. This quantitative data, derived from various in vitro kinase assays, provides a clear comparison of their selectivity profiles.

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (µM)
PKA12.59[1]
GRK11000[1]
GRK231.62[1][2]
GRK539.81[1]

Data obtained from in vitro kinase assays.

Table 2: Kinase Inhibition Profile of Sorafenib

KinaseIC50 (nM)
Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
FLT358
RET84

Data obtained from in vitro kinase assays.

Table 3: Kinase Inhibition Profile of Sunitinib

KinaseIC50 (nM)
PDGFRα2
PDGFRβ2
VEGFR11
VEGFR2<10
VEGFR31
KIT<10
FLT3<10
CSF1R<10
RET<10

Data compiled from various in vitro biochemical and cellular assays.

Table 4: Kinase Inhibition Profile of Dasatinib

KinaseIC50 (nM)
BCR-ABL<1
SRC0.5
LCK0.3
YES0.4
FYN0.2
c-KIT12
PDGFRβ28
EPHA21.7

Data obtained from in vitro kinase assays.

Signaling Pathway Modulation

To visualize the distinct mechanisms of action, the following diagrams illustrate the primary signaling pathways targeted by this compound and the compared broad-spectrum inhibitors.

PKA_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormones, Neurotransmitters) gpcr GPCR extracellular->gpcr g_protein G Protein (Gs) gpcr->g_protein ac Adenylyl Cyclase (AC) g_protein->ac camp cAMP ac->camp ATP pka_inactive Inactive PKA (R2C2) camp->pka_inactive pka_active Active PKA (Catalytic Subunits) pka_inactive->pka_active substrates Downstream Substrates (e.g., CREB, Metabolic Enzymes) pka_active->substrates Phosphorylation cellular_response Cellular Response (Gene Expression, Metabolism, etc.) substrates->cellular_response This compound This compound This compound->pka_active Inhibition

Figure 1. This compound selectively inhibits the catalytic activity of PKA.

Broad_Spectrum_Kinase_Inhibitor_Pathways cluster_vegfr VEGFR Signaling cluster_pdgfr PDGFR Signaling cluster_bcr_abl BCR-ABL Signaling vegf VEGF vegfr VEGFR vegf->vegfr plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k raf_vegfr Raf vegfr->raf_vegfr akt Akt pi3k->akt angiogenesis Angiogenesis, Cell Survival akt->angiogenesis mek_vegfr MEK raf_vegfr->mek_vegfr erk_vegfr ERK mek_vegfr->erk_vegfr erk_vegfr->angiogenesis pdgf PDGF pdgfr PDGFR pdgf->pdgfr pi3k_pdgfr PI3K pdgfr->pi3k_pdgfr ras_pdgfr Ras pdgfr->ras_pdgfr akt_pdgfr Akt pi3k_pdgfr->akt_pdgfr proliferation Cell Proliferation, Migration akt_pdgfr->proliferation raf_pdgfr Raf ras_pdgfr->raf_pdgfr mek_pdgfr MEK raf_pdgfr->mek_pdgfr erk_pdgfr ERK mek_pdgfr->erk_pdgfr erk_pdgfr->proliferation bcr_abl BCR-ABL grb2 Grb2/Sos bcr_abl->grb2 stat5 STAT5 bcr_abl->stat5 pi3k_bcr PI3K bcr_abl->pi3k_bcr ras_bcr Ras grb2->ras_bcr leukemia_proliferation Leukemic Cell Proliferation & Survival ras_bcr->leukemia_proliferation stat5->leukemia_proliferation akt_bcr Akt pi3k_bcr->akt_bcr akt_bcr->leukemia_proliferation sorafenib Sorafenib sorafenib->vegfr sorafenib->raf_vegfr sorafenib->pdgfr sorafenib->raf_pdgfr sunitinib Sunitinib sunitinib->vegfr sunitinib->pdgfr dasatinib Dasatinib dasatinib->pdgfr dasatinib->bcr_abl

Figure 2. Broad-spectrum inhibitors target multiple signaling pathways.

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of kinase inhibitor selectivity. Below are detailed protocols for commonly employed assays to determine kinase inhibition profiles.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Multi-well plates (e.g., 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

  • Kinase Reaction: a. In a multi-well plate, add the test inhibitor at various concentrations. b. Add the kinase and substrate solution to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This method measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.

Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.

Procedure Outline:

  • Assay Preparation: A panel of DNA-tagged kinases is prepared.

  • Competition Binding: a. The test compound is incubated with the kinase and an immobilized, active-site directed ligand. b. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: a. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

KinomeScan_Workflow start Start prepare_reagents Prepare Reagents: - DNA-tagged Kinase - Immobilized Ligand - Test Compound start->prepare_reagents incubate Incubate Reagents prepare_reagents->incubate wash Wash to Remove Unbound Kinase incubate->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Analyze Data (% of Control, Kd) quantify->analyze end End analyze->end

Figure 3. Workflow for the KINOMEscan™ competition binding assay.

Conclusion

The data presented in this guide highlights the distinct selectivity profile of this compound in comparison to broad-spectrum kinase inhibitors. While multi-targeted inhibitors like Sorafenib, Sunitinib, and Dasatinib have significant clinical utility due to their ability to modulate multiple oncogenic pathways, their broad activity can be a limitation in basic research settings where the goal is to elucidate the function of a specific kinase. This compound, with its focused inhibition of PKA, offers a more precise tool for investigating the roles of this key signaling molecule in various cellular processes. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings in their own experimental systems. The choice between a selective and a broad-spectrum inhibitor ultimately depends on the specific research question, and a thorough understanding of their respective kinase inhibition profiles is essential for robust and interpretable results.

References

Head-to-head comparison of GSK466317A and GSK180736A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two kinase inhibitors, GSK466317A and GSK180736A. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

This compound and GSK180736A are structurally related small molecule kinase inhibitors belonging to the indazole class. While both compounds have been evaluated for their effects on G protein-coupled receptor kinases (GRKs), they exhibit distinct selectivity profiles against a panel of kinases, including Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and Protein Kinase A (PKA). Understanding these differences is crucial for the accurate interpretation of experimental results and for guiding drug discovery efforts.

Quantitative Performance Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and GSK180736A against a panel of key kinases. This data highlights the differential potency and selectivity of the two compounds.

Target KinaseThis compound (IC50)GSK180736A (IC50)
GRK11000 µM[1]>100 µM[2]
GRK231.62 µM[1]0.77 µM[3][4]
GRK539.81 µM>100 µM
PKA12.59 µM30 µM
ROCK1Not Reported100 nM

Signaling Pathways

GSK180736A was initially developed as a potent inhibitor of ROCK1, a key regulator of the actin cytoskeleton involved in processes such as cell adhesion, motility, and smooth muscle contraction. Subsequently, it was identified as a selective inhibitor of GRK2, an enzyme crucial for the desensitization of G protein-coupled receptors (GPCRs). In contrast, this compound shows weaker inhibitory activity against the GRKs tested and is a more potent inhibitor of PKA, a central kinase in multiple signaling pathways, including metabolism, gene transcription, and cell growth.

cluster_gsk180736a GSK180736A Primary Pathway cluster_this compound This compound Primary Pathway RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 Activates Myosin Myosin Light Chain Phosphatase ROCK1->Myosin Inhibits Contraction Actomyosin Contraction Myosin->Contraction Inhibits GSK180736A_node GSK180736A GSK180736A_node->ROCK1 Inhibits GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene GSK466317A_node This compound GSK466317A_node->PKA Inhibits

Caption: Simplified signaling pathways for GSK180736A (ROCK) and this compound (PKA).

Experimental Methodologies

The following sections describe the general experimental protocols for the key assays used to characterize this compound and GSK180736A.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of kinase inhibitors is the in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

cluster_workflow In Vitro Kinase Assay Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Serially Diluted Inhibitor (this compound or GSK180736A) A->B C Initiate Reaction with ATP (e.g., [γ-32P]ATP or cold ATP) B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Detect Phosphorylated Substrate (e.g., Autoradiography, Luminescence) E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Key Reagents and Conditions (GRK Assays as per Homan KT, et al. 2015):

  • Kinases: Purified GRK1, GRK2, and GRK5.

  • Substrate: Tubulin.

  • ATP: 5 µM ATP.

  • Detection: The amount of phosphate incorporated into the substrate is quantified.

Key Reagents and Conditions (PKA and ROCK1 Assays):

  • PKA Assay: A common substrate for PKA is "kemptide". The assay often utilizes [γ-32P]ATP, and the phosphorylated kemptide is captured and quantified.

  • ROCK1 Assay: A frequent substrate for ROCK1 is a peptide derived from myosin light chain phosphatase. Assays like ADP-Glo are commonly used, which measure the amount of ADP produced in the kinase reaction.

Summary of Findings

  • GSK180736A is a potent inhibitor of ROCK1 and a selective inhibitor of GRK2 . It displays significantly weaker activity against GRK1, GRK5, and PKA.

  • This compound is a more potent inhibitor of PKA compared to the GRKs tested. Its inhibitory activity against GRK1, GRK2, and GRK5 is in the micromolar range.

  • Selectivity: The data clearly demonstrates that GSK180736A is a more selective inhibitor for GRK2 over other GRKs and PKA compared to this compound. Conversely, this compound shows a preference for inhibiting PKA.

Conclusion

The choice between this compound and GSK180736A should be dictated by the specific research question. For studies focused on the inhibition of ROCK1 or selective inhibition of GRK2, GSK180736A is the superior tool compound. For investigations requiring the inhibition of PKA, this compound would be the more appropriate choice, although its activity against other kinases should be considered. Researchers should always validate the activity and selectivity of these compounds in their specific experimental systems.

References

Orthogonal Confirmation of PKA Inhibition by GSK466317A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for independently verifying the inhibitory activity of GSK466317A against Protein Kinase A (PKA) using an alternative experimental method. This guide outlines a detailed protocol for an in vitro ELISA-based kinase assay and presents a comparison of this compound with another well-known PKA inhibitor, H-89.

The validation of a small molecule's primary mechanism of action is a cornerstone of robust drug discovery and chemical biology. While this compound has been identified as a PKA inhibitor, it is crucial to confirm this activity using methods orthogonal to the initial screening assay. This practice minimizes the risk of assay-specific artifacts and provides a more comprehensive understanding of the compound's inhibitory profile. Furthermore, this compound also shows inhibitory activity against other kinases, such as G protein-coupled receptor kinases (GRKs), albeit at different concentrations[1]. This underscores the importance of employing specific and sensitive secondary assays to confirm its effect on PKA.

Comparative Inhibitor Performance

To contextualize the inhibitory potential of this compound, it is useful to compare its half-maximal inhibitory concentration (IC50) with that of other known PKA inhibitors. The table below summarizes the reported IC50 values for this compound and H-89, a widely used but less selective PKA inhibitor. It is important to note that H-89, while potent, is known to inhibit several other kinases, which can complicate the interpretation of cellular studies[2][3].

CompoundTarget KinaseIC50 Value
This compoundPKA12.59 µM[1]
H-89PKA48 nM[4]

Note: The provided IC50 values are sourced from different studies and may have been determined using varied assay conditions. For a direct and definitive comparison, it is recommended to evaluate both compounds in the same assay under identical conditions.

PKA Signaling Pathway and Inhibition

Protein Kinase A is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). Upon activation, the catalytic subunits of PKA are released to phosphorylate a multitude of substrate proteins, thereby regulating a wide array of cellular processes. Inhibitors like this compound act by blocking the catalytic activity of PKA, thus preventing the phosphorylation of its downstream targets.

PKA_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrate Substrate Protein PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response This compound This compound This compound->PKA_active Inhibits Experimental_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound & H-89 Start->Prep_Inhibitor Add_Enzyme Add active PKA enzyme to substrate-coated plate Prep_Inhibitor->Add_Enzyme Add_Inhibitor Add inhibitor dilutions to respective wells Add_Enzyme->Add_Inhibitor Start_Reaction Initiate reaction with ATP Add_Inhibitor->Start_Reaction Incubate_1 Incubate at 30°C Start_Reaction->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_Primary_Ab Add phospho-specific primary antibody Wash_1->Add_Primary_Ab Incubate_2 Incubate at RT Add_Primary_Ab->Incubate_2 Wash_2 Wash plate Incubate_2->Wash_2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_2->Add_Secondary_Ab Incubate_3 Incubate at RT Add_Secondary_Ab->Incubate_3 Wash_3 Wash plate Incubate_3->Wash_3 Develop_Signal Add TMB substrate and Stop Solution Wash_3->Develop_Signal Read_Plate Measure absorbance at 450 nm Develop_Signal->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Essential Safety and Disposal Guidance for GSK466317A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for GSK466317A is not publicly available, this document provides essential guidance on its proper disposal based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. Assume the compound is hazardous in the absence of specific data.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.

Proper Disposal Procedures for this compound

As a precautionary measure, this compound and its containers should be treated as hazardous waste. Disposal must be conducted in accordance with all local, regional, and national regulations.

Step-by-Step Disposal Guide:

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials. Since specific hazard data for this compound is limited, it should be treated as a hazardous chemical waste.

  • Containerization:

    • Place waste this compound into a suitable, sealed, and properly labeled container. Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is known.

    • Empty containers that held this compound should also be disposed of as hazardous waste, as they may retain product residue.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste storage area away from incompatible materials. This area should be secure and have secondary containment.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material. Do not dispose of this compound in household garbage or down the drain.

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound.

PropertyValue
Molecular Formula C₂₁H₁₆ClF₃N₄O₂
Molecular Weight 448.83 g/mol
CAS Number 864082-48-4
Physical State Solid
Purity 98%
Primary Target PKA Inhibitor (IC₅₀ = 12.59 μM)
Secondary Targets GRK1 (IC₅₀ = 1000 μM), GRK2 (IC₅₀ = 31.62 μM), GRK5 (IC₅₀ = 39.81 μM)

Signaling Pathway Interactions of this compound

The following diagram illustrates the known inhibitory actions of this compound on Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs).

GSK466317A_Pathway This compound This compound PKA PKA This compound->PKA GRK1 GRK1 This compound->GRK1 GRK2 GRK2 This compound->GRK2 GRK5 GRK5 This compound->GRK5

Caption: Inhibitory effects of this compound on key protein kinases.

Essential Safety and Handling Guidelines for GSK466317A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for the handling and disposal of GSK466317A, a GRK2 inhibitor. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with the utmost care as a potentially hazardous substance.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Glasses with side shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hands Chemical-resistant glovesStandard BS EN 374:2003 minimum. Inspect gloves before use.
Respiratory NIOSH/MSHA-approved respiratorRequired when handling the compound as a powder or if aerosols may be generated. Use in a well-ventilated area, preferably a chemical fume hood.
Body Laboratory CoatTo be worn at all times in the laboratory.
II. Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Engineering Controls: All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1] Ensure adequate ventilation.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[1]

  • Dust Formation: Avoid the formation of dust and aerosols when handling the solid compound.[1]

Storage:

  • Short-term: Store at 0 - 4°C for days to weeks.

  • Long-term: Store at -20°C for months to years.

  • Conditions: Keep the container tightly closed in a dry, dark, and well-ventilated place.

III. Accidental Release and Exposure

Immediate and appropriate action is crucial in the event of an accidental release or exposure.

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spillage Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section I. Cover the spill with a suitable absorbent material. Sweep up the material and place it in a sealed container for disposal. Do not let the product enter drains.
IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

  • Unused Compound: Dispose of in a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, should be collected in a sealed, labeled container and disposed of as hazardous waste.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Proceed to Handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment Complete Spill Spill Perform Experiment->Spill Accident Exposure Exposure Perform Experiment->Exposure Accident Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Evacuate & Contain Evacuate & Contain Spill->Evacuate & Contain First Aid First Aid Exposure->First Aid Notify Supervisor Notify Supervisor Evacuate & Contain->Notify Supervisor Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.